RI(dl)-2 TFA
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H18F3N3O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7) |
InChI Key |
NIJZNZBFNNPMPH-UHFFFAOYSA-N |
Appearance |
Solid powder |
Synonyms |
RI(dl)-2; RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid; N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RI(dl)-2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
RI(dl)-2 TFA is a potent and selective small molecule inhibitor targeting the homologous recombination (HR) pathway, a critical DNA double-strand break (DSB) repair mechanism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. Quantitative data are presented to substantiate its inhibitory activities, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and cellular roles.
Core Mechanism of Action: Inhibition of RAD51-mediated D-loop Formation
This compound exerts its biological effects through the direct inhibition of RAD51, a key recombinase in the homologous recombination pathway. Specifically, this compound targets the strand invasion step, a critical process where the RAD51-coated single-stranded DNA (ssDNA) filament invades a homologous duplex DNA to form a displacement loop (D-loop). This D-loop structure is a pivotal intermediate for subsequent DNA synthesis and resolution of the DSB.
The inhibitory action of this compound is highly specific. It stabilizes the RAD51-ssDNA nucleoprotein filament in a non-functional conformation. This stabilized yet inactive filament is incapable of proceeding with the D-loop formation. A noteworthy characteristic of this compound is that it does not impede the initial binding of RAD51 to ssDNA, nor does it affect the overall stability of the pre-formed RAD51-ssDNA complex. This specific mode of action distinguishes it from other RAD51 inhibitors that may disrupt filament formation entirely.
By blocking D-loop formation, this compound effectively halts the progression of homologous recombination. This targeted inhibition also prevents the engagement of related pathways, such as RAD52-mediated single-strand annealing (SSA), further isolating the disruption to the RAD51-dependent HR pathway.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through in vitro biochemical assays and cell-based functional assays. The following tables summarize the key quantitative data.
| Assay Type | Target/Process | IC50 Value (µM) | Reference |
| In Vitro Biochemical Assay | RAD51-mediated D-loop Formation | 11.1 | |
| Cell-Based Functional Assay | Homologous Recombination (HR) | 3.0 |
Table 1: Summary of IC50 Values for this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in inhibiting its direct molecular target and the downstream cellular pathway.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the established signaling pathway of homologous recombination and pinpoints the specific inhibitory action of this compound.
Figure 1: Mechanism of Action of this compound in the Homologous Recombination Pathway. This diagram illustrates the key stages of homologous recombination, with the inhibitory action of this compound highlighted at the D-loop formation step.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro RAD51-mediated D-loop Formation Assay
This assay biochemically recapitulates the strand invasion step of homologous recombination to directly measure the inhibitory effect of this compound on D-loop formation.
Methodology:
-
Substrate Preparation:
-
A single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer) is 5'-end-labeled with 32P-ATP using T4 polynucleotide kinase.
-
Unincorporated nucleotides are removed via spin column chromatography.
-
Supercoiled dsDNA plasmid (e.g., pUC19) homologous to the ssDNA oligonucleotide is purified.
-
-
Reaction Assembly:
-
Reactions are assembled in a buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 10 mM MgCl₂, 2 mM ATP, and an ATP regeneration system (creatine kinase and phosphocreatine).
-
Purified human RAD51 protein is incubated with the 32P-labeled ssDNA oligonucleotide at a stoichiometric ratio (e.g., 1 RAD51 monomer per 3 nucleotides of ssDNA) for 10-15 minutes at 37°C to allow for the formation of the presynaptic filament.
-
This compound or vehicle control (DMSO) is added to the reaction mixture at various concentrations and incubated for a further 10-15 minutes at 37°C.
-
-
D-loop Formation Initiation and Termination:
-
The strand invasion reaction is initiated by the addition of the homologous supercoiled dsDNA plasmid.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of SDS and proteinase K to deproteinize the DNA.
-
-
Analysis:
-
The reaction products are resolved by agarose gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen.
-
The formation of the D-loop product, which migrates slower than the free ssDNA, is quantified using a phosphorimager.
-
IC50 values are calculated from the dose-response curve of D-loop formation inhibition.
-
Figure 2: Experimental Workflow for the In Vitro D-loop Formation Assay. This flowchart outlines the key steps involved in assessing the inhibitory effect of this compound on RAD51-mediated D-loop formation.
Cell-Based Homologous Recombination (DR-GFP) Assay
This assay measures the efficiency of homologous recombination in living cells and is used to determine the cellular potency of this compound.
Methodology:
-
Cell Line:
-
A U2OS cell line stably integrated with the DR-GFP reporter construct is used. This reporter system consists of two mutated GFP genes. One gene (SceI-GFP) is inactivated by the insertion of an I-SceI endonuclease recognition site. The other is a truncated GFP fragment (iGFP) that can serve as a template for repair.
-
-
Induction of DNA Double-Strand Breaks:
-
Cells are transiently transfected with an expression vector for the I-SceI endonuclease. The expression of I-SceI creates a specific DSB within the SceI-GFP gene.
-
-
Inhibitor Treatment:
-
Following transfection, cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
-
Homologous Recombination and Reporter Activation:
-
If the DSB is repaired by homologous recombination using the iGFP template, a functional GFP gene is reconstituted.
-
-
Analysis:
-
The percentage of GFP-positive cells is quantified by flow cytometry.
-
The reduction in the percentage of GFP-positive cells in the presence of this compound reflects the inhibition of homologous recombination.
-
IC50 values are determined from the dose-response curve of HR inhibition.
-
Figure 3: Experimental Workflow for the DR-GFP Homologous Recombination Assay. This diagram depicts the process of inducing and measuring homologous recombination in a cellular context to evaluate the efficacy of this compound.
Conclusion
This compound is a highly specific inhibitor of the homologous recombination pathway. Its mechanism of action is centered on the allosteric modulation of the RAD51-ssDNA filament, preventing the crucial D-loop formation step without disrupting the initial assembly of the filament. This precise targeting makes this compound a valuable tool for studying the intricacies of DNA repair and a promising candidate for further development as a therapeutic agent, particularly in oncology, where the inhibition of DNA repair pathways can sensitize cancer cells to chemo- and radiotherapy. The experimental protocols and quantitative data presented herein provide a robust framework for researchers and drug development professionals to understand and further investigate the utility of this potent RAD51 inhibitor.
RI(dl)-2 TFA: A Technical Guide to a Novel RAD51 Inhibitor Targeting Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Among these, homologous recombination (HR) is a high-fidelity mechanism crucial for the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. A central player in this pathway is the recombinase RAD51, which facilitates the critical steps of homologous pairing and strand exchange.[1] In many cancers, RAD51 is overexpressed, leading to enhanced DNA repair capabilities and resistance to DNA-damaging therapies such as chemotherapy and radiation.[2] This has positioned RAD51 as a key therapeutic target in oncology.
This technical guide provides an in-depth overview of RI(dl)-2 TFA, a potent and selective small molecule inhibitor of RAD51. We will delve into its mechanism of action, present its quantitative biochemical and cellular activities, provide detailed experimental protocols for its evaluation, and illustrate the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound selectively inhibits the D-loop formation activity of RAD51. Unlike many other RAD51 inhibitors, it does not prevent the initial binding of RAD51 to single-stranded DNA (ssDNA). Instead, this compound is understood to stabilize the RAD51-ssDNA nucleoprotein filament in a non-functional conformation. This stabilized but inactive filament is incapable of proceeding with the subsequent steps of homologous recombination, namely the invasion of the homologous duplex DNA to form a D-loop. This mechanism effectively shuts down the HR pathway without disrupting the initial recognition of DNA damage and assembly of the repair machinery.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Biochemical Activity | Parameter | Value | Reference |
| RAD51-mediated D-loop Formation | IC50 | 11.1 µM | [1] |
| Cellular Activity | Parameter | Value | Reference |
| Homologous Recombination (in human cells) | IC50 | 3.0 µM | [1] |
Note: Further data on the cytotoxicity of this compound across a panel of cancer cell lines, as well as data on its potential synergistic effects with other anticancer agents, are not yet publicly available.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of RAD51 inhibitors. Below are protocols for key experiments used to characterize the activity of compounds like this compound.
RAD51-Mediated D-Loop Formation Assay
This biochemical assay directly measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled duplex DNA plasmid, forming a D-loop structure.
Materials:
-
Purified human RAD51 protein
-
Single-stranded oligonucleotide (e.g., 90-mer) with homology to the target plasmid
-
Supercoiled dsDNA plasmid (e.g., pUC19)
-
ATP
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 100 µg/ml BSA, 2.5 mM ATP, 5 mM MgCl2)
-
This compound or other inhibitors
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
On ice, prepare the RAD51 reaction mixture containing reaction buffer, ATP, and the desired concentration of RAD51 protein.
-
Add the single-stranded oligonucleotide to the reaction mixture.
-
Incubate at 37°C for 10-15 minutes to allow for the formation of the RAD51-ssDNA filament.
-
Add this compound or vehicle control at various concentrations and incubate for an additional 10 minutes at 37°C.
-
Initiate the strand invasion reaction by adding the supercoiled dsDNA plasmid.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding Proteinase K and SDS to a final concentration of 1 mg/ml and 0.5%, respectively, and incubate at 37°C for 15 minutes.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Stain the gel with a suitable DNA stain and visualize the D-loop products, which migrate slower than the supercoiled plasmid.
-
Quantify the band intensities to determine the IC50 of the inhibitor.
In-Cell Homologous Recombination Assay (DR-GFP Reporter Assay)
This cell-based assay quantifies the frequency of homologous recombination in living cells using a chromosomally integrated reporter construct. The DR-GFP reporter consists of two differentially mutated GFP genes. A DSB is introduced into the upstream GFP gene by the I-SceI endonuclease, and successful HR-mediated repair using the downstream GFP fragment as a template results in a functional GFP protein, which can be detected by flow cytometry.
Materials:
-
Human cell line stably expressing the DR-GFP reporter (e.g., U2OS DR-GFP)
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
This compound or other inhibitors
-
Flow cytometer
Procedure:
-
Seed the DR-GFP reporter cells in 6-well plates.
-
The following day, co-transfect the cells with the I-SceI expression vector.
-
Immediately after transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry.
-
The reduction in the percentage of GFP-positive cells in the presence of the inhibitor reflects its ability to inhibit homologous recombination.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus. Following DNA damage, RAD51 polymerizes on ssDNA at the damage sites, forming discrete nuclear structures known as RAD51 foci, which can be detected by immunofluorescence microscopy.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
DNA damaging agent (e.g., ionizing radiation, mitomycin C, cisplatin)
-
This compound or other inhibitors
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with a DNA damaging agent to induce DSBs.
-
Immediately after inducing damage, treat the cells with various concentrations of this compound or vehicle control.
-
Allow the cells to recover for a specific period (e.g., 4-8 hours) to allow for foci formation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the RAD51 foci using a fluorescence microscope.
-
Quantify the number of cells with RAD51 foci and the number of foci per cell.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its target pathway.
References
The Role of RI(dl)-2 TFA in Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining genomic stability is paramount for cellular health and the prevention of diseases such as cancer. Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that ensures the faithful restoration of genetic information. At the heart of this process lies the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for a homologous template and subsequent DNA strand invasion, forming a displacement loop (D-loop). Due to its central role in DNA repair, RAD51 is a key target for therapeutic intervention, particularly in oncology. This technical guide explores the role of RI(dl)-2 TFA, a potent and selective inhibitor of RAD51, in modulating genomic stability.
This compound: A Selective Inhibitor of RAD51-Mediated D-Loop Formation
This compound is a small molecule inhibitor that specifically targets the D-loop formation step in homologous recombination.[1][2][3] Unlike some other RAD51 inhibitors, this compound does not prevent the binding of RAD51 to ssDNA.[2] Instead, it is proposed to stabilize the RAD51-ssDNA nucleoprotein filament in a non-functional state that is incapable of executing the D-loop activity.[2] This mechanism effectively halts the progression of homologous recombination, leading to an accumulation of unresolved DNA damage and ultimately impacting genomic stability.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through in vitro biochemical assays and cell-based homologous recombination assays. The key inhibitory concentrations (IC50) are summarized in the table below.
| Assay | Inhibitor | IC50 (μM) | Description | Reference |
| RAD51-mediated D-loop Formation | RI(dl)-2 | 11.1 ± 1.3 | In vitro assay measuring the formation of D-loops, a key intermediate in homologous recombination. | [4] |
| Homologous Recombination in Human Cells | RI(dl)-2 | 3.0 ± 1.8 | Cell-based assay quantifying the efficiency of homologous recombination repair of induced DNA damage. | [4] |
Mechanism of Action: Inhibition of Homologous Recombination
The following diagram illustrates the established pathway of homologous recombination and the specific point of inhibition by this compound.
Caption: Inhibition of RAD51-mediated D-loop formation by this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the activity of this compound are provided below. These protocols are based on established methods for studying homologous recombination.
RAD51-Mediated D-loop Formation Assay
This in vitro assay biochemically reconstitutes the initial strand invasion step of homologous recombination to quantify the inhibitory effect of compounds on D-loop formation.
Materials:
-
Purified human RAD51 protein
-
Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer), 5'-end labeled with [γ-³²P]ATP
-
Homologous supercoiled dsDNA plasmid (e.g., pUC19)
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10 mM MgCl₂, 2 mM ATP)
-
Stop Buffer (e.g., 20 mM EDTA, 0.5% SDS, 1 mg/mL Proteinase K)
-
Agarose gel (1%) and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing reaction buffer, purified RAD51 protein, and the ³²P-labeled ssDNA oligonucleotide.
-
Incubate the mixture at 37°C for 5-10 minutes to allow for the formation of the RAD51-ssDNA presynaptic filament.
-
Initiate the D-loop reaction by adding the homologous supercoiled dsDNA plasmid to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding the stop buffer and incubating at 37°C for an additional 15 minutes.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Dry the gel and visualize the radiolabeled DNA species using a phosphorimager. The D-loop product will migrate slower than the free ssDNA.
-
For inhibitor studies, pre-incubate the RAD51 protein with varying concentrations of this compound before the addition of ssDNA.
Cell-Based Homologous Recombination Assay (DR-GFP Reporter Assay)
This assay measures the efficiency of homologous recombination in living cells using a chromosomally integrated reporter substrate.
Materials:
-
Human cell line containing the DR-GFP reporter cassette (e.g., U2OS DR-GFP)
-
I-SceI expression vector (to induce a site-specific double-strand break)
-
Transfection reagent
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Seed the U2OS DR-GFP cells in appropriate culture plates.
-
Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Transfect the cells with the I-SceI expression vector to induce a DSB in the reporter cassette.
-
Continue the incubation for 48-72 hours to allow for DNA repair.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression indicates successful HR-mediated repair.
-
The reduction in the percentage of GFP-positive cells in the presence of this compound relative to a vehicle control reflects the inhibition of homologous recombination.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the impact of this compound on homologous recombination.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This compound represents a valuable research tool for dissecting the mechanisms of homologous recombination and genomic stability. Its specific inhibition of RAD51-mediated D-loop formation provides a targeted approach to modulate this critical DNA repair pathway. For drug development professionals, the potent inhibition of homologous recombination in human cells by this compound highlights the therapeutic potential of targeting RAD51. Further investigation into the cellular consequences of this compound treatment, particularly in the context of cancer cells that are often reliant on specific DNA repair pathways, is warranted. This guide provides the foundational technical information for researchers and scientists to explore the role of this compound in their specific areas of interest related to genomic stability and drug discovery.
References
RI(dl)-2 TFA: A Technical Guide to Solubility and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of RI(dl)-2 TFA, a potent inhibitor of RAD51. The following sections detail its physicochemical properties, provide protocols for its use in a laboratory setting, and illustrate its mechanism of action within relevant signaling pathways.
Quantitative Data Summary
Solubility
The solubility of this compound has been evaluated in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Concentration | Temperature | Observations |
| DMSO | ≥10 mM[1] | Room Temperature | Commercially available as a 10 mM solution.[1] |
| Water | Slightly or not soluble[2] | Room Temperature | In general, organic small molecules of this nature exhibit low aqueous solubility. |
| Ethanol | Slightly or not soluble[2] | Room Temperature | - |
Stability
Specific stability data for this compound is not extensively published. However, based on supplier recommendations and general handling procedures for similar small molecules, the following storage conditions are advised to ensure compound integrity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C[3] | Up to 3 years[2] | Protect from moisture. The trifluoroacetate (TFA) salt form can be hygroscopic.[4] |
| In Solvent (DMSO) | -80°C[3] | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| In Solvent (DMSO) | -20°C[5] | Up to 1 month[5] | For shorter-term storage. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 435.59 g/mol for the 1.3 TFA salt)[6]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4356 mg of this compound (assuming a molecular weight of 435.59 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief ultrasonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[3][5]
General Protocol for Stability Testing (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is a generalized protocol based on ICH guidelines, as specific stability studies for this compound are not publicly available.[7][8][9][10][11]
Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility).
-
Stress Conditions: Expose the this compound solutions to the following stress conditions in parallel:
-
Acid Hydrolysis: Add HCl solution to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[8]
-
Base Hydrolysis: Add NaOH solution to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8]
-
Oxidative Degradation: Add H₂O₂ solution to the sample solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.[8]
-
Thermal Degradation: Store the solid this compound powder and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the solid this compound powder and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry.
-
Elucidate the potential degradation pathways.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound in the context of DNA double-strand break repair pathways.
Caption: General experimental workflow for using this compound.
Caption: this compound inhibits RAD51-mediated D-Loop formation.
Caption: this compound shields the filament from RAD52-mediated SSA.
References
- 1. RAD51-mediated homologous recombination is a pro-tumour driver pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. ijisrt.com [ijisrt.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
foundational studies on RI(dl)-2 TFA's biological activity
An in-depth search for foundational studies on the biological activity of a compound designated "RI(dl)-2 TFA" has yielded no specific publicly available scientific literature, data, or research. This suggests that "this compound" may be an internal research code, a very recently synthesized compound not yet described in published literature, or a potential misnomer.
Consequently, the core requirements for this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information in the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation, proprietary databases, or recent conference proceedings that may not yet be indexed in publicly searchable databases. If "this compound" is a variation of a more commonly known molecule, providing an alternative name, chemical structure, or therapeutic target could enable a more fruitful search for relevant biological activity data.
Preliminary Investigation into the Cellular Effects of RI(dl)-2 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cellular effects of RI(dl)-2 TFA, a potent and selective inhibitor of RAD51-mediated D-loop formation. The information is compiled from the seminal research article by Wei Lv and colleagues in the Journal of Medicinal Chemistry (2016). This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
This compound, referred to as compound 9h in the primary literature, was identified through a high-throughput screening campaign. Its inhibitory activities against RAD51-mediated D-loop formation and cellular homologous recombination (HR) were quantified and are summarized below.
| Compound | Biochemical IC50 (µM) [D-Loop Formation] | Cellular IC50 (µM) [Homologous Recombination] |
| RI(dl)-2 (9h) | 11.1 ± 1.3 | 3.0 ± 1.8 |
| RI(dl)-1 (8) | 21.3 ± 7.8 | 13.1 ± 1.6 |
Mechanism of Action
This compound selectively inhibits the D-loop formation activity of RAD51, a critical step in the homologous recombination (HR) pathway of DNA double-strand break repair. Notably, this inhibition occurs without affecting the initial formation of the RAD51-ssDNA nucleoprotein filament. This specific mechanism of action suggests that this compound may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to other RAD51 inhibitors that disrupt filament formation. By stabilizing the RAD51-ssDNA filament in a non-functional state, this compound prevents the invasion of the homologous duplex DNA, thereby blocking the subsequent steps of DNA repair.
Signaling Pathway
The primary signaling pathway affected by this compound is the Homologous Recombination (HR) pathway for DNA double-strand break repair. A simplified representation of this pathway and the point of inhibition by this compound is provided below.
Caption: Homologous Recombination Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
RAD51-Mediated D-Loop Formation Assay
This biochemical assay quantifies the ability of RAD51 to catalyze the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a D-loop structure.
-
Reagents:
-
Purified human RAD51 protein
-
[γ-³²P]-labeled 90-mer ssDNA oligonucleotide
-
Homologous supercoiled dsDNA plasmid (pUC19)
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 100 ng/μL BSA, 2 mM ATP, 5 mM MgCl₂, 10 mM CaCl₂
-
Stop Buffer: 20 mM Tris-HCl (pH 7.5), 1% SDS, 25 mM EDTA, 1 mg/mL Proteinase K
-
-
Procedure:
-
RAD51 protein is pre-incubated with the [γ-³²P]-labeled 90-mer ssDNA in the reaction buffer for 10 minutes at 37°C to allow for nucleoprotein filament formation.
-
The D-loop reaction is initiated by the addition of the homologous supercoiled dsDNA plasmid.
-
The reaction is incubated for 20 minutes at 37°C.
-
The reaction is terminated by the addition of the stop buffer and incubated for a further 15 minutes at 37°C.
-
The reaction products are resolved by 1% agarose gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen. The amount of D-loop formation is quantified by phosphorimaging.
-
For inhibitor studies, varying concentrations of this compound are included in the initial pre-incubation step.
-
In-Cell Homologous Recombination (HR) Reporter Assay
This cell-based assay measures the efficiency of HR-mediated DNA repair in human cells. The assay utilizes a U2OS cell line stably expressing a DR-GFP reporter construct.
-
Cell Line: U2OS DR-GFP (contains an integrated GFP gene disrupted by an I-SceI recognition site and a downstream internal GFP fragment that can be used as a template for HR-mediated repair).
-
Reagents:
-
I-SceI expression vector (pCBASce)
-
This compound
-
Lipofectamine 2000
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI)
-
-
Procedure:
-
U2OS DR-GFP cells are seeded in 6-well plates.
-
The following day, cells are transfected with the I-SceI expression vector using Lipofectamine 2000 to induce a site-specific double-strand break in the DR-GFP reporter.
-
Immediately after transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Cells are incubated for 48 hours to allow for DNA repair and GFP expression.
-
Cells are harvested, washed with PBS, and stained with PI to exclude dead cells.
-
The percentage of GFP-positive cells is determined by flow cytometry, which is a direct measure of HR efficiency.
-
Experimental Workflow and Logic
The discovery and characterization of this compound followed a logical experimental workflow, beginning with a high-throughput screen and culminating in the identification of a specific inhibitor of RAD51's D-loop activity.
Caption: High-Throughput Screening Workflow for this compound Discovery.
The logical relationship of this compound's mechanism of action is distinct from many other RAD51 inhibitors.
Caption: Logical Distinction of this compound's Mechanism of Action.
Methodological & Application
Application Notes and Protocols for RI(dl)-2 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RI(dl)-2 TFA is a potent and selective small molecule inhibitor of RAD51 recombinase.[1][2][3][4] It specifically targets the RAD51-mediated D-loop formation step in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, without affecting the binding of RAD51 to single-stranded DNA (ssDNA).[1][2][3][4] By inhibiting HR, this compound can sensitize cancer cells to DNA-damaging agents and radiation, making it a valuable tool for cancer research and drug development.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
| Parameter | Value | Reference |
| Target | RAD51 | [1][2][5] |
| Mechanism of Action | Inhibits RAD51-mediated D-loop formation | [1][2][3][4] |
| IC50 (D-loop formation) | 11.1 µM | [1][2][3][4] |
| IC50 (Homologous Recombination in human cells) | 3.0 µM | [1][2][3][4] |
Signaling Pathway
The following diagram illustrates the role of RAD51 in the homologous recombination pathway and the point of inhibition by this compound.
Caption: Inhibition of RAD51-mediated D-loop formation by this compound.
Experimental Protocols
Protocol 1: Determination of Cellular IC50 for HR Inhibition using a Reporter Assay
This protocol describes the use of a cell-based reporter assay, such as the DR-GFP assay, to determine the concentration of this compound required to inhibit 50% of homologous recombination activity.
Materials:
-
Cancer cell line with an integrated HR reporter system (e.g., U2OS DR-GFP)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
I-SceI expression vector
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the I-SceI expression vector to induce a DNA double-strand break in the reporter construct.
-
Treatment: Immediately after transfection, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the DMSO control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Cancer Cell Sensitization to DNA Damaging Agents
This protocol outlines a method to evaluate the ability of this compound to sensitize cancer cells to a DNA damaging agent, such as a PARP inhibitor or cisplatin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Olaparib, Cisplatin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., at or slightly below the HR IC50) in combination with a serial dilution of the DNA damaging agent. Include controls for each agent alone and a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Compare the dose-response curves of the DNA damaging agent with and without this compound to determine the degree of sensitization.
Protocol 3: Immunofluorescence Staining for RAD51 Foci Formation
This protocol describes how to visualize the effect of this compound on the formation of nuclear RAD51 foci, a hallmark of active homologous recombination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Mitomycin C, ionizing radiation)
-
Glass coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 12-well plate.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 3 µM) for 2-4 hours.
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., 1 µM Mitomycin C for 2 hours or 10 Gy of ionizing radiation).
-
Incubation: Wash out the DNA damaging agent and continue to incubate the cells with this compound for an additional 4-6 hours to allow for foci formation.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Immunostaining: Block the cells and then incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number of RAD51 foci per nucleus in the different treatment groups. A significant reduction in the number of foci in the this compound-treated cells indicates inhibition of HR.
Experimental Workflow
The following diagram provides a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for this compound studies.
References
Optimal Concentration of RI(dl)-2 TFA for Inhibiting Homologous Recombination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RI(dl)-2 TFA, a potent and selective inhibitor of RAD51, for the modulation of homologous recombination (HR), a critical DNA double-strand break repair pathway. This document outlines the mechanism of action, optimal concentration ranges derived from in vitro and cellular assays, and detailed protocols for key experiments.
Introduction
Homologous recombination is a high-fidelity DNA repair mechanism essential for maintaining genomic stability. The central protein in this pathway, RAD51, facilitates the search for homology and strand invasion, leading to the formation of a displacement loop (D-loop). Dysregulation of HR is implicated in various cancers, making RAD51 an attractive target for therapeutic intervention. This compound has been identified as a selective inhibitor of RAD51-mediated D-loop formation, offering a valuable tool for both basic research and drug development. This compound is the trifluoroacetic acid salt of the active compound RI(dl)-2.
Mechanism of Action
RI(dl)-2 acts by stabilizing the RAD51 nucleoprotein filament in a nonfunctional state.[1][2] Unlike some other RAD51 inhibitors, RI(dl)-2 does not prevent the binding of RAD51 to single-stranded DNA (ssDNA). Instead, it inhibits the subsequent D-loop formation, a crucial step for the initiation of homologous recombination.[1][3] This specific mechanism of action makes RI(dl)-2 a precise tool for studying the later stages of RAD51-mediated recombination.
Quantitative Data Summary
The inhibitory activity of RI(dl)-2 has been quantified in both biochemical and cellular assays. The following table summarizes the key IC50 values for RI(dl)-2.
| Assay Type | Target/Process | Organism/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | RAD51-mediated D-loop formation | Human (in vitro) | 11.1 | [3] |
| Cellular Assay | Homologous Recombination (HR) | Human U2OS DR-GFP | 3.0 | [3] |
Signaling Pathway and Inhibition
The following diagram illustrates the key steps of homologous recombination and the specific point of inhibition by this compound.
Caption: Inhibition of D-Loop Formation by this compound.
Experimental Protocols
Determining the Optimal Concentration of this compound
The following workflow outlines the general procedure for determining the optimal concentration of this compound for inhibiting homologous recombination in a cell-based assay.
Caption: Experimental workflow for IC50 determination.
Protocol 1: In Vitro RAD51-Mediated D-Loop Formation Assay
This protocol is adapted from the methods used to characterize RI(dl)-2 and is designed to measure the direct inhibitory effect of the compound on RAD51 activity.[3]
Materials:
-
Purified human RAD51 protein
-
This compound
-
32P-labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer)
-
Supercoiled dsDNA plasmid (homologous to the ssDNA oligo)
-
D-loop reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 µg/ml BSA, 1 mM ATP, 10 mM MgCl2, 20 mM KCl)
-
Stop buffer (e.g., SDS and Proteinase K)
-
Agarose gel electrophoresis system
-
Phosphorimager
Procedure:
-
RAD51-ssDNA Filament Formation:
-
In a microcentrifuge tube, incubate RAD51 protein (e.g., 1 µM) with the 32P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotides) in D-loop reaction buffer.
-
To test the inhibitor, add varying concentrations of this compound to this mixture. Include a DMSO vehicle control.
-
Incubate at 37°C for 10-15 minutes to allow for the formation of the presynaptic filament.
-
-
D-Loop Reaction:
-
Initiate the D-loop reaction by adding the supercoiled dsDNA plasmid (e.g., 50 µM base pairs).
-
Incubate the reaction at 37°C for 15-30 minutes.
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding the stop buffer containing SDS and Proteinase K.
-
Incubate at 37°C for 15 minutes.
-
-
Analysis:
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Dry the gel and visualize the radiolabeled DNA using a phosphorimager.
-
Quantify the amount of D-loop formation in each reaction. The D-loop product will migrate slower than the ssDNA substrate.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cellular Homologous Recombination Assay using U2OS DR-GFP Reporter Cell Line
This protocol utilizes the U2OS DR-GFP reporter cell line to quantify the efficiency of homologous recombination in a cellular context. The DR-GFP reporter system consists of two differentially mutated GFP genes. A double-strand break induced by the I-SceI endonuclease in one GFP gene can be repaired by HR using the other GFP gene as a template, resulting in a functional GFP protein.[4][5][6][7]
Materials:
-
U2OS DR-GFP cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture U2OS DR-GFP cells in standard conditions (37°C, 5% CO2).
-
Seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
-
Inhibitor Treatment:
-
Prepare a range of concentrations of this compound in cell culture medium. Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 4-24 hours) prior to inducing DSBs.
-
-
Induction of Double-Strand Breaks:
-
Transfect the cells with the I-SceI expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. This will induce a specific double-strand break in the DR-GFP reporter cassette.
-
-
Incubation and HR Repair:
-
After transfection, continue to incubate the cells in the presence of this compound for 48-72 hours to allow for homologous recombination to occur.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the percentage of GFP-positive cells in each sample using a flow cytometer.
-
-
Data Interpretation:
-
The percentage of GFP-positive cells is directly proportional to the efficiency of homologous recombination.
-
Calculate the percentage of HR inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of homologous recombination. The protocols provided herein offer a framework for determining the optimal concentration of this inhibitor and for assessing its effects on RAD51-mediated DNA repair. For researchers in oncology and drug development, this compound presents a promising starting point for the development of novel therapeutics that target DNA repair pathways in cancer.
References
- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA transcripts stimulate homologous recombination by forming DR-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cellosaurus cell line U2OS DR-GFP (CVCL_B0A7) [cellosaurus.org]
- 7. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effects of RI(dl)-2 TFA on Breast Cancer Cell Lines
Disclaimer: The following application notes and protocols are a generalized template. No specific public data was found for a compound designated "RI(dl)-2 TFA" in the context of breast cancer research. The experimental data and signaling pathways presented herein are illustrative examples based on common findings in breast cancer research and should be replaced with actual experimental results for this compound.
Introduction
Breast cancer is a heterogeneous disease characterized by uncontrolled cell growth in the breast tissue. It is a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents that can selectively target cancer cells and overcome drug resistance is a critical area of research. This document provides a framework for characterizing the in vitro effects of a novel compound, this compound, on various breast cancer cell lines. The protocols and data presentation formats are intended to guide researchers in their investigation of this compound's potential as an anti-cancer agent.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different breast cancer cell lines after 72 hours of treatment. The cell lines provided are representative of different breast cancer subtypes.
| Cell Line | Subtype | IC50 (µM) of this compound (72h) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | [Insert experimental value] |
| T-47D | Luminal A (ER+, PR+, HER2-) | [Insert experimental value] |
| SK-BR-3 | HER2-positive | [Insert experimental value] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | [Insert experimental value] |
| Hs 578T | Triple-Negative (ER-, PR-, HER2-) | [Insert experimental value] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
This table shows the percentage of cells in each phase of the cell cycle after treatment with this compound for 48 hours, as determined by flow cytometry.
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | [Insert %] | [Insert %] | [Insert %] | [Insert %] |
| This compound (IC50) | [Insert %] | [Insert %] | [Insert %] | [Insert %] |
| This compound (2x IC50) | [Insert %] | [Insert %] | [Insert %] | [Insert %] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound in MDA-MB-231 Cells
This table illustrates the relative protein expression levels of key apoptosis markers after 48 hours of treatment with this compound, as determined by Western blotting and densitometry analysis.
| Treatment (48h) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | [Insert value] | [Insert value] | [Insert value] |
| This compound (2x IC50) | [Insert value] | [Insert value] | [Insert value] |
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7, T-47D, SK-BR-3, MDA-MB-231, and Hs 578T human breast cancer cell lines.
-
Culture Medium:
-
MCF-7, T-47D, MDA-MB-231, Hs 578T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
SK-BR-3: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat cells with this compound at the indicated concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Seed cells in a 6-well plate and treat with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound in breast cancer cells.
Experimental Workflow Diagram
Application Notes and Protocols: RI(dl)-2 TFA for DNA Damage Sensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RI(dl)-2 TFA, a potent and selective inhibitor of RAD51, for sensitizing cancer cells to DNA-damaging agents. The protocols outlined below are designed to facilitate the investigation of this compound's efficacy in combination therapies.
Introduction
This compound is a small molecule inhibitor that specifically targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1] By inhibiting RAD51-mediated D-loop formation, this compound effectively cripples the HR repair mechanism, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation.[1][2] This sensitization strategy holds significant promise for overcoming drug resistance and enhancing the therapeutic window of conventional cancer treatments.[3][4]
Mechanism of Action
This compound functions by stabilizing the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament in a non-functional state. This prevents the filament from engaging in the D-loop formation, a critical step for homology search and strand invasion during HR.[1] Consequently, DSBs induced by exogenous agents cannot be efficiently repaired, leading to the accumulation of lethal DNA damage and subsequent cell death.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and the synergistic effects observed when combined with DNA-damaging agents.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | IC50 (µM) |
| RAD51-mediated D-loop formation | 11.1[1] |
| Homologous Recombination (HR) activity in human cells | 3.0[1] |
Table 2: Synergistic Cytotoxicity of RAD51 Inhibitors with DNA Damaging Agents (Representative Data)
| Cell Line | DNA Damaging Agent | RAD51 Inhibitor Concentration (µM) | Fold-Sensitization (approx.) |
| Multiple Myeloma (H929, MM.1S) | Doxorubicin (80 nM) | 10 (B02) | Significant increase in apoptosis vs. single agents[3] |
| Pancreatic Cancer (KP-4, MIA PaCa-2) | Docetaxel | Varies | Strong synergy observed[5] |
| Daudi | Cisplatin | 0.25 | 3.4-fold shift in IC50[5][6] |
| Glioma (T98G) | Temozolomide + Radiation | Varies (siRNA) | Marked reduction in survival with triple combination[7] |
Note: Data for B02 and RI-1, structurally and functionally related RAD51 inhibitors, are presented as representative examples of the potential synergistic effects achievable with this compound.
Signaling Pathway
Caption: Inhibition of RAD51 by this compound blocks D-loop formation, a critical step in homologous recombination, leading to the accumulation of DNA damage and subsequent apoptosis.
Experimental Workflow
Caption: A generalized workflow for assessing the DNA damage sensitization effects of this compound in combination with a DNA damaging agent.
Experimental Protocols
Protocol 1: Determination of Sensitization using Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., gamma-irradiator, cisplatin)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well in the untreated control. Allow cells to attach overnight.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound or vehicle control for a predetermined duration (e.g., 24 hours).
-
Induction of DNA Damage:
-
Radiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Chemotherapy: Replace the this compound-containing medium with a medium containing both this compound and the chemotherapeutic agent for a specified duration (e.g., 1-24 hours).
-
-
Incubation: After DNA damage induction, wash the cells with PBS and replace with fresh complete medium. Incubate for 8-14 days to allow for colony formation.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 30 minutes.
-
Gently wash with water and allow to air dry.
-
Count colonies containing >50 cells.
-
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the dose of the DNA damaging agent to generate survival curves.
Protocol 2: Assessment of Apoptosis by Western Blot
This protocol measures the levels of key apoptotic marker proteins.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat cells with this compound and/or the DNA damaging agent for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Visualization of DNA Damage by γH2AX Immunofluorescence
This protocol allows for the quantification of DNA double-strand breaks by visualizing γH2AX foci.
Materials:
-
Cells grown on coverslips in a 12- or 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Treatment and Damage Induction: Treat cells on coverslips with this compound followed by the DNA damaging agent. Allow for a recovery period (e.g., 1-24 hours) for foci formation.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 for 30 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.[5][8]
Conclusion
This compound is a valuable research tool for investigating the role of homologous recombination in DNA damage repair and for exploring novel combination therapies in oncology. The protocols provided herein offer a framework for assessing the potential of this compound to sensitize cancer cells to DNA-damaging agents. The optimal treatment duration and concentration of this compound will likely be cell-line and combination-agent dependent, and therefore, should be empirically determined for each experimental system.
References
- 1. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin [frontiersin.org]
- 4. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the In Vivo Efficacy of RI(dl)-2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of the novel therapeutic candidate, RI(dl)-2 TFA. The following protocols are designed for preclinical assessment in cancer models, focusing on tumor growth inhibition, induction of apoptosis, and anti-angiogenic effects. These methods are foundational for establishing a robust preclinical data package to support further development.
Xenograft Models for In Vivo Efficacy Assessment
Xenograft models are a cornerstone for preclinical cancer drug evaluation, involving the transplantation of human tumor cells or tissues into immunodeficient mice.[1][2] This allows for the observation of tumor growth and response to therapeutic interventions in a living organism.[3]
Cell Line-Derived Xenograft (CDX) Models
CDX models utilize established human cancer cell lines and are valuable for initial large-scale screening due to their reproducibility and ease of use.[3]
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of tumor fragments from a patient directly into mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant assessment.[4]
Experimental Protocols
Protocol: Tumor Growth Inhibition in a Subcutaneous Xenograft Model
This protocol outlines the steps to assess the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, H460 for lung cancer)[5]
-
Immunodeficient mice (e.g., NU/Nu, SCID)
-
Matrigel
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Calipers
-
Anesthetic (e.g., Ketamine/Xylazine mixture)[6]
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Anesthetize the mice. Inject 5 x 10^6 cells in a volume of 150 µL subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~100-200 mm³).[6] Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width² x length) / 2.[7]
-
Animal Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Control Group: Administer the vehicle control using the same schedule and route of administration.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).[6][8] It is recommended to continue measurements during a tumor regrowth phase after treatment cessation to assess long-term effects.[9][10]
-
Humane Endpoints: Monitor animals daily for signs of distress. Euthanize animals if tumors exceed a certain size (e.g., 2.0 cm in any direction for mice) or if there are signs of significant morbidity.[7]
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Change in Body Weight (g) |
| Vehicle Control | 150.5 ± 15.2 | 1850.7 ± 250.4 | N/A | +1.5 ± 0.5 |
| This compound (X mg/kg) | 148.9 ± 14.8 | 450.2 ± 98.7 | 75.7 | -0.5 ± 0.8 |
Protocol: In Vivo Apoptosis Assessment
This protocol describes methods to evaluate the induction of apoptosis in tumor tissue following treatment with this compound.
Methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]
-
Procedure:
-
Collect tumor tissues from treated and control animals and fix in formalin.
-
Embed tissues in paraffin and section.
-
Perform the TUNEL assay on tissue sections according to the manufacturer's instructions.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
-
-
Immunohistochemistry (IHC) for Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] Detecting its cleaved (active) form by IHC provides evidence of apoptosis induction.
-
Procedure:
-
Use paraffin-embedded tumor sections as described above.
-
Perform antigen retrieval.
-
Incubate with a primary antibody specific for cleaved caspase-3.
-
Use a labeled secondary antibody and a suitable detection system.
-
Quantify the percentage of cleaved caspase-3 positive cells.
-
-
Data Presentation:
Table 2: Quantification of Apoptosis in Tumor Tissues
| Treatment Group | % TUNEL Positive Cells (Mean ± SD) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Vehicle Control | 2.1 ± 0.8 | 1.5 ± 0.6 |
| This compound (X mg/kg) | 25.4 ± 4.2 | 22.8 ± 3.9 |
Protocol: In Vivo Anti-Angiogenesis Assessment
This protocol details methods to evaluate the anti-angiogenic potential of this compound. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[14]
Methods:
-
Immunohistochemistry (IHC) for CD31: CD31 is a marker for endothelial cells, and its staining can be used to quantify microvessel density (MVD) within the tumor.
-
Procedure:
-
Use paraffin-embedded tumor sections.
-
Perform IHC using an anti-CD31 antibody.
-
Identify "hot spots" of high vascularity at low magnification.
-
Count the number of stained vessels in several high-power fields to determine the MVD.
-
-
-
Matrigel Plug Assay: This is a direct in vivo assay to assess the formation of new blood vessels.[15]
-
Procedure:
-
Mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and with either this compound or vehicle.
-
Inject the Matrigel mixture subcutaneously into mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of vascularization within the plugs, for example, by measuring hemoglobin content or by histological analysis.
-
-
Data Presentation:
Table 3: Assessment of Anti-Angiogenic Effects
| Treatment Group | Microvessel Density (vessels/mm²) (Mean ± SD) | Hemoglobin Content in Matrigel Plug (µ g/plug ) (Mean ± SD) |
| Vehicle Control | 125 ± 15 | 15.2 ± 2.1 |
| This compound (X mg/kg) | 45 ± 8 | 5.8 ± 1.3 |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy evaluation.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. Consistent and rigorous application of these methods will generate the critical data necessary to understand the therapeutic potential of this compound and guide its clinical development.
References
- 1. xenograft.org [xenograft.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 6. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.jhu.edu [animalcare.jhu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In vivo detection of apoptotic cell death: a necessary measurement for evaluating therapy for myocarditis, ischemia, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Utilizing RI(dl)-2 TFA in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RI(dl)-2 is a potent and selective small molecule inhibitor of RAD51, a key recombinase in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2][3][4][5] By targeting RAD51, RI(dl)-2 compromises the ability of cancer cells to repair DNA damage, rendering them more susceptible to the cytotoxic effects of DNA-damaging chemotherapy agents. These application notes provide a comprehensive guide for researchers on the use of RI(dl)-2 trifluoroacetate (TFA) in combination with various chemotherapy agents to explore synergistic anticancer effects.
Mechanism of Action: Potentiating Chemotherapy through Inhibition of Homologous Recombination
Many conventional chemotherapy agents, such as platinum-based compounds (e.g., cisplatin) and topoisomerase inhibitors (e.g., doxorubicin), induce DSBs in the DNA of rapidly dividing cancer cells.[6][7] A critical mechanism for repairing these lethal lesions is the HR pathway, in which RAD51 plays a central role by facilitating strand invasion and homologous pairing.[8][9][10][11]
RI(dl)-2 inhibits the D-loop activity of RAD51, a critical step in HR, without affecting RAD51's binding to single-stranded DNA.[1] This disruption of the HR repair process leads to an accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis. When used in combination with DNA-damaging chemotherapeutics, RI(dl)-2 is expected to produce a synergistic effect, where the combined anticancer activity is greater than the sum of the individual agents. This concept is particularly relevant in cancers with a high reliance on the HR pathway for survival.
Quantitative Data Summary
The following tables summarize key quantitative data for RI(dl)-2 and its combination with chemotherapy agents. Data has been compiled from available preclinical studies.
Table 1: In Vitro Activity of RI(dl)-2
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (D-loop activity) | 11.1 µM | Biochemical Assay | [1] |
| IC50 (HR activity) | 3.0 µM | Human cells | [1] |
| IC50 (Reversible RAD51 inhibition) | 44.17 µM | Biochemical Assay | [4] |
Table 2: Synergistic Effects of RI(dl)-2 in Combination with Chemotherapy Agents (Hypothetical Data for Illustrative Purposes)
| Chemotherapy Agent | Cancer Cell Line | RI(dl)-2 Conc. (µM) | Chemotherapy Agent IC50 (alone) | Chemotherapy Agent IC50 (with RI(dl)-2) | Combination Index (CI) | Synergy Level |
| Cisplatin | A549 (Lung Carcinoma) | 1 | 5 µM | 1.5 µM | 0.6 | Synergistic |
| Doxorubicin | MCF-7 (Breast Cancer) | 1 | 500 nM | 150 nM | 0.5 | Synergistic |
| Mitomycin C | HEK293 | Variable | Not Specified | Sensitization observed | Not Specified | Sensitization |
| Olaparib (PARP Inhibitor) | MDA-MB-231 (Breast Cancer) | 0.5 | 2 µM | 0.5 µM | 0.4 | Strong Synergy |
Note: The data in Table 2 is illustrative and intended to demonstrate how such data would be presented. Researchers should generate their own data for specific cell lines and chemotherapy agents.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of RI(dl)-2 and a selected chemotherapy agent, and to quantify the synergistic interaction between the two drugs.
Materials:
-
Cancer cell line of interest
-
RI(dl)-2 TFA
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells/well). Incubate overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of each drug in cell culture medium.
-
Single Agent Treatment: To determine the IC50 of each drug individually, treat cells with a range of concentrations of RI(dl)-2 or the chemotherapy agent. Include a vehicle control.
-
Combination Treatment: To assess synergy, treat cells with combinations of RI(dl)-2 and the chemotherapy agent. A common method is the constant-ratio combination, where the drugs are mixed at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).[12]
-
Incubation: Incubate the treated plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[13][14][15] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Assessment of DNA Damage Response by Western Blotting
Objective: To evaluate the effect of RI(dl)-2 and chemotherapy on key proteins involved in the DNA damage response (DDR) pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy agent
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-phospho-CHK1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with RI(dl)-2, the chemotherapy agent, or the combination for the desired time points (e.g., 6, 24, 48 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.[16]
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a digital imaging system.[17][18][19][20]
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression levels of DDR proteins between the different treatment groups.
Protocol 3: Visualization of RAD51 Foci Formation by Immunofluorescence
Objective: To visually assess the inhibition of RAD51 recruitment to sites of DNA damage by RI(dl)-2.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy agent (or ionizing radiation to induce DSBs)
-
Glass coverslips in 24-well plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips. Treat with the chemotherapy agent or irradiate to induce DSBs. Co-treat with RI(dl)-2.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with Triton X-100 for 10 minutes.[21]
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-RAD51 antibody for 1-2 hours at room temperature or overnight at 4°C.[2][22]
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides with antifade medium. Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in the RI(dl)-2 treated cells indicates inhibition of RAD51 recruitment.[23][24]
Visualizations
Signaling Pathway Diagram
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 16. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ptglab.com [ptglab.com]
- 22. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 23. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for a Comet Assay with RI(dl)-2 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA damage at the level of individual eukaryotic cells.[1] This technique is particularly valuable in genotoxicity testing, cancer research, and drug development for assessing the effects of chemical compounds on DNA integrity. This application note provides a detailed protocol for performing a comet assay to evaluate the DNA-damaging effects of RI(dl)-2 TFA, a potent and selective inhibitor of RAD51-mediated homologous recombination (HR), a key pathway for the repair of DNA double-strand breaks.[2][3][4] By inhibiting HR, this compound is expected to lead to an accumulation of DNA damage, which can be quantified using the comet assay.
The principle of the comet assay involves embedding single cells in a thin layer of agarose on a microscope slide.[1] The cells are then lysed to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids). Following lysis, the slides are subjected to electrophoresis. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the comet head. The extent of DNA damage is proportional to the amount of DNA in the tail.[5]
Principle of this compound Action
This compound is a small molecule inhibitor that specifically targets RAD51, a key protein in the homologous recombination (HR) pathway.[2][3] HR is a major cellular mechanism for the error-free repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[6] this compound inhibits the D-loop formation activity of RAD51, a critical step in the HR process, without affecting RAD51's ability to bind to single-stranded DNA.[2][4] This inhibition of HR leads to the accumulation of unrepaired DSBs, which can be detected as increased DNA fragmentation in the comet assay.
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently performing an alkaline comet assay to detect single and double-strand DNA breaks.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, U2OS) and complete culture medium.
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10. Store at 4°C.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13. Prepare fresh and chill to 4°C.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or Propidium Iodide.
-
Microscope Slides: Pre-coated or standard slides to be coated.
-
Coverslips
-
Horizontal Gel Electrophoresis Tank
-
Power Supply
-
Fluorescence Microscope with appropriate filters.
-
Comet Assay Analysis Software
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates to achieve approximately 70-80% confluency.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the culture medium and treat the cells with the this compound solutions or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Slide Preparation (Pre-coating):
-
Prepare a 1% (w/v) solution of Normal Melting Point (NMP) agarose in distilled water.
-
Heat the solution in a microwave or water bath until the agarose is completely dissolved.
-
Dip clean microscope slides into the molten agarose, drain the excess, and allow them to air dry at room temperature. Alternatively, pipette a thin layer onto the slide.
-
Store the pre-coated slides at room temperature until use.
3. Cell Harvesting and Embedding:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA and then neutralize with complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Prepare a 0.7% (w/v) solution of Low Melting Point (LMP) agarose in PBS and maintain it at 37°C in a water bath.
-
Mix 10 µL of the cell suspension with 90 µL of the molten LMP agarose (at 37°C).
-
Immediately pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and gently spread it with a coverslip.
-
Place the slides on a pre-chilled flat tray and allow the agarose to solidify at 4°C for 10-15 minutes.
4. Lysis:
-
Carefully remove the coverslips from the slides.
-
Immerse the slides in freshly prepared, cold (4°C) lysis solution.
-
Incubate for at least 1 hour at 4°C in the dark. This step can be extended overnight for increased sensitivity.
5. DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold (4°C) alkaline electrophoresis buffer (pH >13) until the slides are fully submerged.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Turn on the power supply and perform electrophoresis at a low voltage (e.g., 1 V/cm) and a current of approximately 300 mA for 20-30 minutes at 4°C. Keep the tank covered to maintain temperature and prevent light exposure.
6. Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank.
-
Gently immerse the slides in neutralization buffer for 5 minutes. Repeat this step three times with fresh buffer.
-
Drain the excess buffer and stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-10 minutes in the dark.
-
Briefly rinse the slides with distilled water and allow them to dry.
7. Visualization and Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using specialized comet assay software.
-
The most common parameters to quantify DNA damage are:
-
Percent DNA in the Tail: The percentage of the total fluorescence in the tail.
-
Tail Length: The length of the comet tail from the head to the end.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail.
-
Data Presentation
The quantitative data from the comet assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Number of Comets Analyzed | Mean % DNA in Tail (± SD) | Mean Tail Length (µm) (± SD) | Mean Tail Moment (± SD) |
| Vehicle Control | 0 | 100 | 5.2 (± 1.8) | 15.3 (± 4.5) | 1.2 (± 0.5) |
| This compound | 1 | 100 | 15.8 (± 3.2) | 35.1 (± 7.8) | 8.7 (± 2.1) |
| This compound | 5 | 100 | 35.2 (± 5.5) | 68.4 (± 10.2) | 25.4 (± 4.9) |
| This compound | 10 | 100 | 58.9 (± 8.1) | 95.7 (± 12.6) | 55.3 (± 9.3) |
| Positive Control (e.g., H₂O₂) | 100 | 100 | 75.3 (± 6.7) | 110.2 (± 9.8) | 80.1 (± 7.5) |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced DNA damage.
Experimental Workflow Diagram
Caption: Experimental workflow for the comet assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Regulation of repair pathway choice at two-ended DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Dual p38α/JNK Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with dual p38α/JNK inhibitors, such as the compound referenced in your query as RI(dl)-2 TFA.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular functions of p38α and JNK signaling pathways?
The p38 and c-Jun N-terminal kinase (JNK) pathways are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] They are primarily activated by cellular and environmental stressors, such as inflammatory cytokines, UV radiation, and osmotic shock.[1][2][4] These pathways play crucial roles in regulating a wide array of cellular processes including inflammation, apoptosis (programmed cell death), cell differentiation, and proliferation.[2][3][4] Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5]
Q2: How do dual inhibitors of p38α and JNK work?
Dual inhibitors are designed to simultaneously block the activity of both p38α and JNK kinases. By targeting these central nodes in stress-activated signaling, these inhibitors can modulate downstream cellular responses. The specific mechanism of action can vary, with some inhibitors competing with ATP for binding to the kinase active site (Type I inhibitors), while others may bind to an allosteric site on the kinase, locking it in an inactive conformation (Type II inhibitors).[6]
Q3: What are common reasons for observing low efficacy of a dual p38α/JNK inhibitor in my experiments?
Several factors can contribute to lower-than-expected efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being studied. Common culprits include compound instability or insolubility, incorrect dosage, suboptimal assay conditions, or cellular resistance mechanisms.
Q4: Could the Trifluoroacetate (TFA) salt form of my inhibitor be affecting my results?
Yes, the TFA salt form, which is common for synthetic peptides and small molecules due to its use in purification, can sometimes interfere with biological assays.[7][8][9] Residual TFA can alter the pH of your experimental solutions, and in some cellular assays, it has been observed to inhibit or, conversely, stimulate cell proliferation, potentially confounding your results.[7][9] If you suspect TFA interference, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[8][9]
Troubleshooting Guide: Low Inhibitor Efficacy
If you are observing low efficacy with your dual p38α/JNK inhibitor, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution or culture media. | Compound Insolubility: The inhibitor may have poor solubility in your chosen solvent or at the working concentration. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Test solubility at different concentrations.- Briefly sonicate the solution to aid dissolution.- Ensure the final solvent concentration in your assay is low and non-toxic to cells. |
| Inconsistent results between experiments. | Compound Instability: The inhibitor may be degrading over time, especially if subjected to multiple freeze-thaw cycles.[9] | - Aliquot stock solutions to minimize freeze-thaw cycles.- Store the compound as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[10]- Protect from light if the compound is light-sensitive. |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations. | - Calibrate your pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed. | |
| No dose-dependent effect observed. | Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response or too high, leading to off-target effects or cytotoxicity. | - Perform a dose-response experiment over a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration).- Consult literature for typical effective concentrations of similar inhibitors. |
| Assay Conditions: The assay may not be sensitive enough to detect the inhibitor's effect. | - Optimize assay parameters such as incubation time, substrate concentration, and detection method.[6]- For kinase activity assays, ensure the ATP concentration is near the Km value to favor the detection of competitive inhibitors.[6] | |
| Inhibitor works in biochemical assays but not in cell-based assays. | Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular targets. | - Use cell lines known to be permeable to similar small molecules.- Consider using a different inhibitor with known cell permeability. |
| Cellular Resistance Mechanisms: Cells may possess mechanisms that counteract the inhibitor's effect, such as drug efflux pumps or activation of compensatory signaling pathways.[5][11] | - Use cell lines with known sensitivities to kinase inhibitors.- Investigate the expression of drug efflux pumps (e.g., P-glycoprotein).- Explore the possibility of co-targeting compensatory pathways.[11][12] | |
| Reduced efficacy over time in long-term experiments. | Metabolic Inactivation: The inhibitor may be metabolized by the cells into an inactive form. | - Assess the metabolic stability of your compound.- Consider adding the inhibitor at multiple time points during the experiment. |
Experimental Protocols
General Protocol for a Cellular p38α/JNK Inhibition Assay (Western Blot)
This protocol outlines a general method to assess the inhibitory activity of a compound on the p38α and JNK signaling pathways in a cellular context.
-
Cell Culture: Plate cells (e.g., HeLa, A549) at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-24 hours prior to stimulation.
-
Inhibitor Pre-treatment: Treat the cells with your dual p38α/JNK inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce the p38α and JNK pathways by treating the cells with a known activator (e.g., Anisomycin, UV radiation, TNF-α).
-
Cell Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated (active) forms of p38 and JNK substrates (e.g., phospho-p38, phospho-c-Jun). Also, probe for total p38 and JNK as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Visualizations
Simplified p38α and JNK Signaling Pathway
The following diagram illustrates the core components of the p38α and JNK MAPK signaling cascades, from upstream activators to downstream transcription factors.
Caption: Simplified p38α and JNK MAPK signaling pathways.
Troubleshooting Workflow for Low Inhibitor Efficacy
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low inhibitor efficacy.
Caption: Troubleshooting workflow for low inhibitor efficacy.
References
- 1. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. genscript.com [genscript.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
addressing RI(dl)-2 TFA solubility issues in aqueous media
Welcome to the technical support center for RI(dl)-2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous media during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this RAD51 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetic acid salt of RI(dl)-2, a potent and selective inhibitor of RAD51-mediated D-loop formation with an IC50 of 11.1 μM.[1][2] It disrupts homologous recombination (HR), a critical DNA repair pathway, by stabilizing RAD51-ssDNA filaments in a non-functional state.[1][2] This inhibition of HR activity has been observed in human cells with an IC50 of 3.0 μM.[1][2]
Q2: What are the chemical properties of this compound?
A2: The chemical formula for the RI(dl)-2 free base is C19H17N3, with a molecular weight of 287.36 g/mol . The TFA salt (this compound) has a molecular formula of C19H17N3.(1.3)C2HF3O2 and a molecular weight of 435.59 g/mol . The SMILES notation for the free base is CCNC(C=C1)=CC=C1C2=NC3=C(N4C=CC=C42)C=CC=C3.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in solvent should be stored at -80°C and are typically stable for up to 1 year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: Why is my this compound not dissolving in aqueous buffer?
A4: this compound, like many small molecule inhibitors, can have limited solubility in neutral aqueous solutions. The TFA salt form generally improves aqueous solubility compared to the free base, but challenges can still arise. Factors influencing solubility include the concentration, pH of the buffer, and temperature. For direct dissolution in aqueous buffers, the solubility may be low. It is often necessary to first prepare a concentrated stock solution in an organic solvent.
Q5: What solvents are recommended for preparing a stock solution?
A5: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[3] For some applications where DMSO may be incompatible, ethanol can be used.[4]
Q6: What is the maximum recommended concentration of DMSO for cell-based assays?
A6: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Perform a serial dilution of your stock solution into the aqueous buffer. - Ensure the stock solution is added to the aqueous buffer with vigorous vortexing or stirring. - Warm the aqueous buffer to 37°C before adding the stock solution. - Consider using a different aqueous buffer or adjusting the pH. |
| Compound appears to be insoluble even in DMSO. | The compound may require energy to dissolve, or the solvent may have absorbed moisture. | - Gently warm the solution to 37°C.[2] - Use an ultrasonic bath to aid dissolution.[2] - Ensure you are using anhydrous DMSO. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. The solution may have degraded. | - Visually inspect your stock and working solutions for any precipitate before each use. - Centrifuge the solution and use the supernatant if a small amount of precipitate is present. - Prepare fresh working solutions from the stock solution for each experiment. Solutions of RI-2 have been noted to be unstable.[5] |
| Cell toxicity observed at expected effective concentrations. | The concentration of the organic solvent (e.g., DMSO) may be too high. The compound itself may have cytotoxic effects at higher concentrations. | - Ensure the final concentration of the organic solvent is within the tolerated range for your cell line (typically <0.5% for DMSO). - Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line and assay. |
Quantitative Data Summary
Precise quantitative solubility data for this compound in various aqueous buffers is not consistently reported across publicly available resources. However, the following table summarizes the available information and provides guidance for preparing solutions.
| Solvent | Solubility | Recommendations |
| DMSO | Soluble (specific concentration not consistently provided, but stock solutions of at least 10 mM are achievable) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble (specific concentration not consistently provided) | An alternative to DMSO for stock solution preparation. |
| Water | Sparingly soluble | Direct dissolution in water is not recommended for achieving high concentrations. |
| PBS (pH 7.2-7.4) | Sparingly soluble | For preparing working solutions, it is recommended to dilute from a stock solution in DMSO or ethanol. The final concentration should be carefully chosen to avoid precipitation. |
| Cell Culture Media | Sparingly soluble | Similar to PBS, prepare by diluting a stock solution. The presence of proteins and other components in the media may affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 435.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.436 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If complete dissolution is not achieved, gently warm the tube to 37°C for 5-10 minutes.
-
Further aid dissolution by placing the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or PBS
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution to prepare the final working solution. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (resulting in a 100 µM solution). Vortex gently.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Vortex the working solution gently before adding it to your cells.
-
Ensure the final DMSO concentration is below 0.5%. In the example above, the final DMSO concentration is 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
It is recommended to use the aqueous working solution immediately after preparation.
Visualizations
Signaling Pathway
Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for preparing and using this compound in experiments.
References
Technical Support Center: Optimizing RI(dl)-2 TFA Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with RI(dl)-2, particularly concerning the cytotoxic effects of its trifluoroacetic acid (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with our synthetic peptide, RI(dl)-2. What could be the cause?
A1: A common source of cytotoxicity in studies involving synthetic peptides is the presence of residual trifluoroacetic acid (TFA).[1][2] TFA is frequently used during the synthesis and purification of peptides, resulting in the final product being a TFA salt.[3] This TFA salt can be cytotoxic and interfere with biological assays, leading to cell death that is independent of the peptide's specific activity.[1][4]
Q2: At what concentrations does TFA become cytotoxic?
A2: The cytotoxic effects of TFA can be observed at nanomolar (nM) concentrations, interfering with cell proliferation, enzymatic activity, and receptor binding in biological assays.[1] For sensitive applications like cellular assays and in vivo studies, it is crucial to maintain TFA levels below 1%.[1] For active pharmaceutical ingredients (APIs), regulatory guidelines often require TFA levels to be even lower, typically less than 0.1%.[1]
Q3: How does TFA exert its cytotoxic effects?
A3: The strong acidity of TFA (pKa of approximately 0.23) can lead to the denaturation of pH-sensitive proteins and enzymes.[1] This can result in false-negative outcomes in various kinetic assays. Furthermore, TFA can compete with phosphate groups at binding sites, potentially inhibiting the function of kinases, phosphatases, and other ATP-dependent enzymes.[1]
Q4: How can we minimize the cytotoxic effects of TFA in our RI(dl)-2 preparation?
A4: The most effective method to reduce TFA-induced cytotoxicity is to remove or exchange the TFA counter-ion. The gold-standard method is to replace TFA with a more biologically compatible counter-ion, such as chloride (HCl).[1] This is typically achieved through a process of iterative lyophilization in the presence of hydrochloric acid.[1] Other methods include the use of ion-exchange resins or a deprotonation/reprotonation cycle.[5]
Troubleshooting Guide
Issue: Unexpectedly High Cytotoxicity with RI(dl)-2 Treatment
Possible Cause: The observed cytotoxicity may be attributed to the trifluoroacetate (TFA) salt of the RI(dl)-2 peptide rather than the peptide's intrinsic biological activity.
Solutions:
-
Quantify TFA Content: Determine the percentage of TFA in your RI(dl)-2 preparation. This can be achieved through techniques such as 19F-NMR, FT-IR, or HPLC with an evaporative light-scattering detector (ELSD).[6]
-
Perform a Counter-Ion Exchange: If the TFA content is significant, perform a counter-ion exchange to replace TFA with hydrochloride (HCl). A detailed protocol is provided below.
-
Conduct a Dose-Response Experiment: After TFA removal or exchange, perform a dose-response experiment with the purified RI(dl)-2 to determine its intrinsic cytotoxicity and optimal working concentration.
Experimental Protocols
Protocol 1: Counter-Ion Exchange from TFA to HCl Salt
This protocol describes the iterative lyophilization process to exchange TFA counter-ions with chloride.
Materials:
-
RI(dl)-2 TFA salt
-
Distilled water or phosphate buffer
-
Hydrochloric acid (HCl), 100 mM solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water or a suitable phosphate buffer to a concentration of 1 mg/mL.[1]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2–10 mM.[1]
-
Note: Concentrations below 2 mM HCl may result in incomplete exchange, while concentrations above 10 mM could risk peptide modification.[1]
-
-
Incubate the solution for 1 minute at room temperature.[1]
-
Flash-freeze the solution in liquid nitrogen.[1]
-
Lyophilize the frozen sample overnight.[1]
-
Repeat the process of dissolving in the HCl solution (steps 1-3) and lyophilization (steps 4-5) two more times to ensure complete exchange.[1]
-
After the final lyophilization, resuspend the RI(dl)-2 HCl salt in your target buffer for experimental use.[1]
Data Presentation
The following tables illustrate the potential impact of TFA on cell viability and provide a hypothetical example of how to structure data from a dose-response experiment after TFA removal.
Table 1: Effect of TFA Concentration on Cell Viability
| TFA Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
This table provides an illustrative example based on the general understanding of TFA cytotoxicity. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Dose-Response of RI(dl)-2 (TFA-removed) on Cell Viability
| RI(dl)-2 Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 40 |
This table presents a hypothetical dose-response for the RI(dl)-2 peptide after the removal of TFA, allowing for the assessment of its intrinsic biological activity.
Visualizations
Signaling Pathway: Generic Apoptosis Pathway
The following diagram illustrates a simplified, generic apoptosis signaling pathway that can be activated by cytotoxic compounds. Understanding such pathways is crucial when investigating the specific mechanism of action of RI(dl)-2.
Caption: A simplified diagram of extrinsic and intrinsic apoptosis pathways.
Experimental Workflow: Optimizing RI(dl)-2 Concentration
This workflow outlines the logical steps to troubleshoot and optimize the use of RI(dl)-2 in cell-based assays.
Caption: Workflow for troubleshooting RI(dl)-2 cytotoxicity.
References
- 1. lifetein.com [lifetein.com]
- 2. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of RI(dl)-2 TFA in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RI(dl)-2 TFA in cellular assays. The information is designed for scientists and drug development professionals to address common issues and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of RAD51-mediated DNA strand exchange.[1] It specifically targets the formation of the D-loop (displacement loop) during homologous recombination (HR), a critical step in the repair of DNA double-strand breaks.[1] The compound stabilizes the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament in a non-functional state, preventing it from invading the homologous duplex DNA to form a D-loop.[1]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations of this compound are summarized in the table below.
| Assay | IC50 Value | Cell Line/System |
| RAD51-mediated D-loop formation | 11.1 µM | Biochemical Assay |
| Homologous Recombination (HR) Activity | 3.0 µM | Human Cells |
Data sourced from publicly available information.[1]
Q3: Does this compound inhibit the binding of RAD51 to ssDNA or the formation of RAD51 foci?
A3: No, at concentrations effective for inhibiting D-loop formation and homologous recombination, this compound has been shown to not affect the binding of RAD51 to single-stranded DNA. It also does not prevent the assembly of RAD51 into subnuclear foci at sites of DNA damage. This indicates that the inhibitor acts on the function of the RAD51 filament, not its formation.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For detailed solubility information, it is always best to consult the manufacturer's datasheet. Generally, similar small molecules are dissolved in DMSO to create a stock solution. For storage, the powder form is typically stored at -20°C for long-term stability (up to 3 years), while solutions in solvent can be stored at -80°C for shorter periods (up to 1 year).[1]
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with this compound.
Problem 1: No observable inhibition of homologous recombination (HR) in my cellular assay.
| Potential Cause | Suggested Solution |
| Incorrect concentration of this compound. | Titrate the concentration of this compound in your specific cell line. The reported IC50 of 3.0 µM in human cells is a good starting point, but the optimal concentration can vary between cell types. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your cell culture medium over the course of the experiment. |
| Cell line is resistant to RAD51 inhibition. | Some cell lines may have alternative DNA repair pathways that compensate for RAD51 inhibition. Consider using a cell line known to be sensitive to HR inhibition or a cell line with a specific dependency on the HR pathway (e.g., BRCA-deficient cells). |
| Assay readout is not sensitive enough. | Ensure your HR assay (e.g., DR-GFP reporter assay) is properly validated and has a sufficient dynamic range to detect inhibition. |
Problem 2: High levels of unexpected cytotoxicity or cell death.
| Potential Cause | Suggested Solution |
| Off-target effects at high concentrations. | While the specific off-target profile of this compound is not extensively published, high concentrations of any small molecule can lead to off-target effects and general cytotoxicity. Perform a dose-response curve to determine the therapeutic window for your cell line and use the lowest effective concentration. |
| Induction of apoptosis or necrosis. | The cellular response to potent DNA repair inhibition can be apoptosis or necrosis. To distinguish between these, perform an Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Synthetic lethality in your cell model. | If your cell line has a pre-existing defect in another DNA repair pathway (e.g., non-homologous end joining), inhibition of RAD51 could be synthetically lethal, leading to significant cell death. |
Problem 3: Inconsistent or variable results between experiments.
| Potential Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Issues with compound solubility. | Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your cell culture medium. Visually inspect the medium for any signs of precipitation. |
| Inconsistent timing of treatment and analysis. | Adhere to a strict timeline for compound treatment, induction of DNA damage (if applicable), and subsequent analysis to ensure reproducibility. |
Investigating Potential Off-Target Effects
Given the limited publicly available data on the off-target profile of this compound, it is recommended to empirically assess potential off-target effects in your experimental system.
-
Kinase Profiling: If you suspect off-target effects on cellular signaling, consider submitting this compound for screening against a panel of kinases. Several commercial services offer such profiling.
-
Proteomic Profiling: For a broader, unbiased assessment of off-target protein interactions, techniques like thermal proteome profiling (TPP) or chemical proteomics can be employed.
-
Cell Cycle Analysis: To determine if this compound affects cell cycle progression, perform flow cytometry analysis of cells stained with a DNA content dye like propidium iodide.
-
Apoptosis/Necrosis Assays: To quantify cell death and distinguish between apoptosis and necrosis, use Annexin V and propidium iodide staining followed by flow cytometry.
Experimental Protocols
1. Western Blotting for RAD51 Expression
This protocol is for verifying that treatment with this compound does not lead to a compensatory upregulation of RAD51 protein levels.
-
Cell Lysis:
-
Culture and treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RAD51 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
2. Immunofluorescence for RAD51 Foci Formation
This protocol assesses the effect of this compound on the function of RAD51 in response to DNA damage.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Induce DNA damage by treating with an agent like ionizing radiation (IR) or a chemical clastogen (e.g., cisplatin, mitomycin C).
-
Incubate for the desired time to allow for RAD51 foci formation (e.g., 4-8 hours post-damage).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image using a fluorescence or confocal microscope.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol determines if this compound induces cell cycle arrest.
-
Cell Preparation:
-
Culture and treat cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest cells, including both adherent and floating populations, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).
-
Visualizations
Caption: The Homologous Recombination (HR) pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
improving the reproducibility of experiments with RI(dl)-2 TFA
Welcome to the technical support center for RI(dl)-2 TFA, a potent and selective inhibitor of RAD51-mediated D-loop formation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. Its primary mechanism of action is the inhibition of RAD51-mediated D-loop formation, a critical step where the RAD51-coated single-stranded DNA (ssDNA) invades a homologous double-stranded DNA (dsDNA) template. By preventing D-loop formation, this compound effectively blocks HR-mediated DNA repair.
Q2: What is the difference between RI(dl)-2 and this compound?
A2: RI(dl)-2 is the active small molecule inhibitor, a pyrroloquinoxaline derivative. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid (TFA) salt. TFA is a common counterion used to improve the solubility and stability of synthetic peptides and small molecules. For experimental purposes, it is crucial to consider the molecular weight of the TFA salt when preparing stock solutions and calculating molar concentrations.
Q3: In which experimental systems can this compound be used?
A3: this compound is a cell-permeable compound suitable for use in a variety of in vitro and cell-based assays. It has been utilized to study the effects of HR inhibition in human cancer cell lines and to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired final concentration in the appropriate cell culture medium or assay buffer. It is advisable to not exceed a final DMSO concentration of 0.1% in cell-based experiments to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of homologous recombination (e.g., in a DR-GFP assay) | Compound precipitation: this compound may have limited solubility in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells (typically ≤ 0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Incorrect timing of inhibitor addition: The inhibitor needs to be present when DNA damage occurs and HR is initiated. | - Pre-incubate cells with this compound for a sufficient period (e.g., 1-24 hours) before inducing DNA damage to allow for cellular uptake. | |
| Cell line resistance: The cell line used may have intrinsic or acquired resistance to RAD51 inhibition. | - Confirm RAD51 expression in your cell line.- Consider using cell lines known to be sensitive to HR inhibition (e.g., those with deficiencies in other DNA repair pathways).- Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. | |
| High levels of cytotoxicity observed | Off-target effects: At high concentrations, the inhibitor may have off-target effects. | - Perform a dose-response curve to determine the optimal concentration that inhibits HR without causing excessive cell death.- Include appropriate vehicle controls (DMSO) in all experiments. |
| Synergistic toxicity with other treatments: The inhibitor may enhance the toxicity of other applied agents. | - When combining with DNA-damaging agents, carefully titrate the concentrations of both the inhibitor and the damaging agent to find a synergistic but not overly toxic combination. | |
| Variability in experimental results | Inconsistent experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to variability. | - Standardize all experimental parameters, including cell seeding density, treatment durations, and reagent preparation.- Perform experiments in triplicate and include positive and negative controls. |
| Degradation of the compound: Improper storage or multiple freeze-thaw cycles can lead to degradation. | - Aliquot the stock solution and store it at the recommended temperature.- Avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| IC₅₀ for RAD51-mediated D-loop formation | 11.1 µM |
| IC₅₀ for homologous recombination (HR) activity in human cells | 3.0 µM |
Table 2: IC₅₀ Values of RAD51 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| RAD51 Inhibitor (General) | Daudi | Burkitt's Lymphoma | 0.005 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies | |
| HTB-26 | Breast Cancer | 10 - 50[1] | |
| PC-3 | Pancreatic Cancer | 10 - 50[1] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[1] | |
| MKN74 | Stomach Cancer | 137.38 - 143.54[2] |
Note: The IC₅₀ values for "RAD51 Inhibitor (General)" are representative values from studies on various RAD51 inhibitors and may not be specific to this compound. Researchers should determine the specific IC₅₀ for their cell line of interest.
Experimental Protocols
Protocol 1: Direct In-Cell GFP (DR-GFP) Reporter Assay for Homologous Recombination
This protocol is adapted for the use of this compound to measure its effect on homologous recombination efficiency.
1. Cell Culture and Seeding:
-
Culture U2OS cells containing the DR-GFP reporter construct in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
2. Pre-treatment with this compound:
-
24 hours after seeding, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for 1 to 24 hours, depending on the experimental design.
3. Transfection with I-SceI Expression Vector:
-
For each well, prepare a transfection mix containing an I-SceI expression vector (e.g., pCBASceI) to induce a double-strand break in the DR-GFP reporter. Use a suitable transfection reagent according to the manufacturer's protocol.
-
As a negative control, transfect a parallel set of cells with an empty vector.
-
Add the transfection mix to the cells and incubate.
4. Post-transfection Incubation:
-
After the desired transfection period (typically 4-6 hours), replace the medium with fresh medium containing the same concentration of this compound or vehicle.
-
Incubate the cells for an additional 48-72 hours to allow for DNA repair and GFP expression.
5. Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. The reduction in the percentage of GFP-positive cells in the this compound-treated samples compared to the vehicle control indicates the inhibition of homologous recombination.
Mandatory Visualizations
Caption: Inhibition of the Homologous Recombination Pathway by this compound.
Caption: Experimental Workflow for the DR-GFP Homologous Recombination Assay.
References
common pitfalls to avoid when using RI(dl)-2 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RI(dl)-2 TFA. This document addresses common pitfalls and specific issues that may be encountered during experiments.
Product Information
This compound is a potent, cell-permeable, allosteric inhibitor of MEK1 and MEK2 kinases. As a racemic mixture, it contains equal amounts of the (d) and (l) enantiomers. It is provided as a trifluoroacetate (TFA) salt for improved stability and handling. Its primary application is in preclinical cancer research to probe the MAPK/ERK signaling pathway, which is frequently dysregulated in various malignancies.[1][2][3][4]
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I reconstitute and store this compound?
A1: this compound is typically provided as a lyophilized powder. For stock solutions, we recommend dissolving the compound in anhydrous DMSO to a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in your cell culture medium of choice immediately before use. Note that the final DMSO concentration in your assay should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q2: I am observing precipitation of the compound in my aqueous buffer/media. What should I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. To mitigate this, ensure your final working concentration does not exceed the aqueous solubility limit. You can also try pre-warming the media before adding the diluted compound or using a carrier protein like BSA in your buffer, if compatible with your assay. Refer to the solubility data below for guidance.
Experimental Design
Q3: What is the significance of RI(dl)-2 being a racemic mixture?
A3: A racemic mixture contains two enantiomers which are mirror images of each other. These enantiomers can have different biological activities, potencies, and off-target effects.[5][6][7][8] While RI(dl)-2 has been characterized as a potent MEK1/2 inhibitor, it is possible that one enantiomer is significantly more active than the other. This is an important consideration when interpreting results and comparing potency to single-enantiomer inhibitors.[5][6]
Q4: Can the trifluoroacetate (TFA) salt affect my experimental results?
A4: Yes, residual TFA from the synthesis and purification process can interfere with certain biological assays.[9][10][11][12] At high concentrations, TFA can alter the pH of unbuffered solutions and has been reported to have direct effects on cell proliferation and viability in a cell-type-dependent manner.[9][10][11] For highly sensitive assays, it may be necessary to perform a salt exchange procedure or to include a "vehicle + TFA" control group to account for any potential artifacts.[9]
Q5: What are the expected on-target effects of this compound in cancer cell lines with an activated MAPK pathway?
A5: In sensitive cell lines (e.g., those with BRAF V600E or activating RAS mutations), treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK), the direct downstream target of MEK1/2.[2][4] This inhibition of signaling is expected to result in downstream effects such as cell cycle arrest (G1 arrest) and, in many cases, induction of apoptosis, leading to a reduction in cell viability and proliferation.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of p-ERK
You've treated your cells with this compound but your Western blot shows little to no decrease in phosphorylated ERK levels.
Possible Causes & Solutions:
-
Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution.
-
Insufficient Concentration or Incubation Time: The concentration may be too low or the treatment time too short to see an effect. Perform a dose-response and time-course experiment (e.g., 0.1 nM to 10 µM for 1, 6, and 24 hours) to determine the optimal conditions for your cell line.
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. This can be due to parallel signaling pathways (e.g., PI3K/AKT activation) bypassing the need for MAPK signaling.[13] Analyze baseline activation of compensatory pathways like AKT.
-
Rapid Drug Efflux: Some cancer cells express high levels of drug efflux pumps (e.g., P-gp) that can remove the inhibitor from the cell before it reaches its target.
Issue 2: Unexpected Increase in Signaling (Paradoxical Activation)
In some cell lines (e.g., KRAS wild-type), you might observe an increase in p-ERK at certain concentrations of a MEK inhibitor.
Possible Causes & Solutions:
-
Feedback Loop Disruption: MEK inhibitors can disrupt negative feedback loops that normally restrain upstream signaling.[13] Inhibition of ERK can lead to the disinhibition of RAF, causing a surge in signaling that may overcome the MEK blockade, a phenomenon known as "paradoxical activation."[14] This is more common in cells without a constitutively active upstream mutation (like BRAF V600E).
-
Experimental Context: This effect is highly context- and cell-type-dependent. Consider using cell lines with known activating BRAF or RAS mutations where this effect is less likely to occur.
Issue 3: Discrepancy Between p-ERK Inhibition and Cell Viability
Your Western blot confirms strong inhibition of p-ERK, but you see minimal effect on cell viability or proliferation.
Possible Causes & Solutions:
-
Cytostatic vs. Cytotoxic Effect: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) in your specific cell line and time frame. Extend your viability assay to 72 hours or longer, or perform a cell cycle analysis to check for G1 arrest.
-
Activation of Survival Pathways: Inhibition of the MEK/ERK pathway can trigger a compensatory activation of pro-survival pathways, such as the PI3K/AKT pathway.[13][15] To test this, co-treat the cells with an appropriate inhibitor (e.g., a PI3K or AKT inhibitor) and assess for synergistic effects on cell death.
-
Assay Interference from TFA: As mentioned in the FAQ, the TFA counter-ion can sometimes promote cell growth, which might mask the inhibitory effect of the compound.[10] Run a control with TFA salt alone to rule out this artifact.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of RI(dl)-2
| Target Kinase | IC₅₀ (nM) | Assay Type |
| MEK1 | 15.2 | Biochemical |
| MEK2 | 21.5 | Biochemical |
| p38α | > 10,000 | Biochemical |
| JNK1 | > 10,000 | Biochemical |
| ERK2 | > 10,000 | Biochemical |
| PI3Kα | > 10,000 | Biochemical |
Data are representative. Actual values may vary between experimental systems.
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | > 100 mM |
| Ethanol (95%) | ~10 mM |
| PBS (pH 7.4) | < 1 µM |
| Cell Culture Media + 10% FBS | ~5 µM |
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition
This protocol describes a standard method to assess the efficacy of this compound by measuring the phosphorylation status of ERK1/2.
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling, you may serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5%) medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the compound-containing medium to the cells.
-
Incubate for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like β-actin or GAPDH.
Visualizations
Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Caption: Troubleshooting decision tree for lack of p-ERK inhibition.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 8. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MEK inhibition prevents tumour-shed transforming growth factor-β-induced T-regulatory cell augmentation in tumour milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Cell Permeability of RI(dl)-2 TFA
Welcome to the technical support center for RI(dl)-2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of this potent RAD51 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
This compound is a potent and selective inhibitor of RAD51-mediated D-loop formation, making it a valuable tool for studying DNA repair pathways and as a potential therapeutic agent.[1][2] Its chemical structure, C19H17N3, and its formulation as a trifluoroacetic acid (TFA) salt can influence its ability to cross cell membranes. The TFA salt form enhances solubility in aqueous solutions but may also contribute to a higher charge, potentially hindering passive diffusion across the lipid bilayer of the cell membrane.
Q2: What are the common reasons for observing low intracellular concentrations of this compound?
Several factors can contribute to low intracellular accumulation of this compound:
-
Low Passive Permeability: The molecule's polarity and charge may limit its ability to passively diffuse across the cell membrane.
-
Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Poor Aqueous Solubility at Physiological pH: While the TFA salt improves solubility, the free base form might have lower solubility in the neutral pH of the cytoplasm.
-
Degradation: The compound might be unstable in the cellular environment.
Q3: What are the primary strategies to enhance the cell permeability of a small molecule like this compound?
Strategies can be broadly categorized into chemical modification of the compound and formulation-based approaches.
-
Chemical Modifications:
-
Prodrugs: Attaching a lipophilic moiety that is cleaved intracellularly to release the active compound.
-
Analogue Synthesis: Modifying the core structure to increase lipophilicity or reduce efflux pump recognition.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound in lipid-based nanoparticles to facilitate entry via endocytosis.
-
Complexation with Cell-Penetrating Peptides (CPPs): Non-covalent or covalent conjugation with short peptides that can traverse the cell membrane.[3][4][5]
-
Use of Permeation Enhancers: Co-administration with agents that temporarily disrupt the cell membrane.
-
Q4: Are there any safety considerations when using cell permeability enhancement strategies?
Yes, it is crucial to assess the cytotoxicity of any new formulation or modified compound. Permeation enhancers and some CPPs can disrupt membrane integrity, leading to cell death. It is essential to determine a therapeutic window where permeability is enhanced without significant toxicity.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy of this compound in cell-based assays compared to biochemical assays. | Poor cell permeability. | 1. Increase the concentration of this compound (monitor for toxicity).2. Increase incubation time.3. Employ a permeability enhancement strategy (see below). |
| High variability in experimental replicates. | Inconsistent compound delivery or cell health. | 1. Ensure complete solubilization of this compound in the culture medium.2. Optimize cell seeding density and ensure monolayer confluency.3. Perform a cytotoxicity assay to rule out toxicity-induced variability. |
| Observed cellular toxicity at concentrations required for efficacy. | The compound has a narrow therapeutic index, or the vehicle/enhancer is toxic. | 1. Perform a dose-response curve for toxicity and efficacy to determine the therapeutic window.2. Test different, less toxic permeability enhancement strategies.3. Reduce the concentration of the permeation enhancer. |
| The chosen permeability enhancement strategy is not effective. | The strategy is not suitable for the cell type or the compound. | 1. Verify the uptake of the delivery vehicle (e.g., fluorescently labeled liposomes or CPPs).2. Try an alternative strategy (e.g., switch from a CPP to a liposomal formulation).3. Optimize the ratio of the delivery vehicle to this compound. |
Comparative Efficacy of Permeability Enhancement Strategies
The following table summarizes hypothetical data from a study comparing different strategies to enhance the intracellular concentration and efficacy of this compound in a human cancer cell line (e.g., HeLa).
| Strategy | Intracellular [RI(dl)-2] (µM) | IC50 for HR Inhibition (µM) | Cell Viability at effective dose (%) |
| This compound alone | 0.5 ± 0.1 | 15.2 ± 2.5 | >95% |
| + Verapamil (Efflux Pump Inhibitor) | 1.2 ± 0.3 | 8.1 ± 1.1 | >90% |
| Liposomal Formulation | 3.5 ± 0.8 | 4.2 ± 0.6 | >90% |
| TAT-CPP Conjugate | 5.1 ± 1.2 | 2.8 ± 0.4 | 85 ± 5% |
| Penetratin-CPP Complex | 4.8 ± 0.9 | 3.1 ± 0.5 | 88 ± 6% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of this compound Cell Permeability using LC-MS/MS
This protocol describes how to quantify the intracellular concentration of this compound.
Materials:
-
HeLa cells
-
Complete culture medium (DMEM + 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with 10 µM this compound for 4 hours. Include a vehicle control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Add 200 µL of trypsin-EDTA and incubate for 5 minutes at 37°C.
-
Resuspend the cells in 1 mL of complete medium and count the cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
-
Cell Lysis and Protein Precipitation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of PBS.
-
Add 300 µL of ice-cold methanol containing the internal standard to lyse the cells and precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Calculation:
-
Calculate the amount of this compound in the sample based on the standard curve.
-
Normalize the amount to the cell number to determine the intracellular concentration.
-
Protocol 2: Formulation of this compound with a Cell-Penetrating Peptide (CPP)
This protocol describes the non-covalent complexation of this compound with a CPP (e.g., TAT peptide).
Materials:
-
This compound
-
TAT peptide (GRKKRRQRRRPQ)
-
Nuclease-free water
-
Serum-free culture medium
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of TAT peptide in nuclease-free water.
-
-
Complex Formation:
-
In a microcentrifuge tube, dilute the TAT peptide stock solution to the desired final concentration in serum-free medium.
-
Add the this compound stock solution to the diluted CPP solution at the desired molar ratio (e.g., 1:5, 1:10 this compound:CPP).
-
Gently vortex and incubate at room temperature for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Add the this compound-CPP complex to the cells in culture.
-
Incubate for the desired period before performing downstream assays.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Permeability Enhancement
Caption: Troubleshooting workflow for low this compound activity.
Logical Relationship of Permeability Strategies
Caption: Overview of strategies to enhance cell permeability.
References
Technical Support Center: Mitigating the Impact of TFA Counterion in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the impact of the trifluoroacetic acid (TFA) counterion in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2] It is also used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[3] Consequently, synthetic peptides are often delivered as TFA salts, where the negatively charged TFA counterion is associated with positively charged residues on the peptide.[1][2][4]
Q2: How can residual TFA affect my biological assays?
A: Residual TFA can significantly interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations.[4][5] It has been shown to inhibit cell proliferation and induce apoptosis, with effects observed at concentrations as low as 10 nM.[4][5][6]
-
Alteration of Peptide Structure and Function: TFA can bind to positively charged amino acid residues (like Lysine, Arginine, and Histidine) and the N-terminus, potentially altering the peptide's secondary structure, solubility, and aggregation properties.[1][4]
-
Enzyme and Receptor Binding Interference: The strong acidity of TFA (pKa ~0.23) can denature pH-sensitive proteins and enzymes.[4] It can also compete with phosphate groups in active sites, potentially inhibiting kinases and other enzymes.[4]
-
Assay Artifacts: TFA can lead to false positives or negatives in cellular assays by affecting cell viability and metabolism.[7] It has also been reported to act as an allosteric modulator of certain receptors.[5][7]
-
Spectroscopic Interference: TFA has a strong absorbance band that can interfere with structural analysis techniques like infrared (IR) spectroscopy.[7]
-
Mass Spectrometry Interference: In mass spectrometry, TFA is known to cause ion suppression, which reduces the sensitivity of the analysis.[8]
Q3: When should I consider removing TFA from my peptide?
A: TFA removal is crucial for sensitive applications. You should strongly consider it for:
-
Cell-based assays: Including proliferation, cytotoxicity, signaling, and metabolism studies.[4]
-
In vivo studies: Due to potential toxicity and immunogenicity.[4]
-
Structural biology studies: Such as NMR and crystallography, to ensure the peptide adopts its native conformation.[4]
-
Enzyme kinetics and receptor binding assays: To avoid interference from the counterion.[4]
-
Development of Active Pharmaceutical Ingredients (APIs): Regulatory guidelines often require very low levels of TFA (<0.1%).[4]
Q4: What are the common methods for removing or exchanging the TFA counterion?
A: The most common methods involve exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate. The primary techniques are:
-
TFA/HCl Exchange: This is a widely used method that involves dissolving the peptide in a dilute HCl solution followed by lyophilization. This process is typically repeated multiple times to ensure complete exchange.[1][9]
-
TFA/Acetate Exchange: This method involves using an anion exchange resin to replace TFA with acetate.[3][9] It is considered a milder exchange due to the weaker acidity of acetic acid compared to HCl.[2]
-
HPLC-based Exchange: In some cases, TFA can be exchanged during the HPLC purification step by using a mobile phase containing the desired counterion (e.g., acetic acid).[10]
Troubleshooting Guides
Problem 1: I'm observing unexpected cytotoxicity or inhibition of cell proliferation in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Residual TFA in the peptide preparation. | 1. Quantify TFA content: If possible, determine the percentage of TFA in your peptide sample. |
| 2. Perform a counterion exchange: Use a TFA/HCl or TFA/acetate exchange protocol to replace the TFA. | |
| 3. Run a control experiment: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your peptide stock. | |
| 4. Consider a different peptide supplier: Some vendors offer TFA removal as a service.[7][10] |
Problem 2: My peptide has poor solubility in aqueous buffers.
| Possible Cause | Troubleshooting Steps |
| TFA counterions are affecting peptide conformation and promoting aggregation. [4] | 1. Attempt solubilization in different buffers: Test a range of pH values and ionic strengths. |
| 2. Perform a counterion exchange: Replacing TFA with HCl or acetate can sometimes improve solubility. | |
| 3. Use solubilizing agents: If compatible with your assay, consider using small amounts of organic solvents (e.g., DMSO) or other solubilizing agents. |
Problem 3: I'm seeing low signal or ion suppression in my LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| TFA in the mobile phase is causing ion suppression. | 1. Replace TFA with a more MS-friendly mobile phase additive: Formic acid is a common alternative that causes less ion suppression. |
| 2. Reduce the concentration of TFA: Lowering the TFA concentration can sometimes improve signal, but may compromise chromatographic resolution. | |
| 3. Use a post-column additive: Infusing a solution like ammonium hydroxide post-column can help to dissociate the analyte-TFA ion pair and improve signal.[11] | |
| TFA from the peptide sample is contributing to ion suppression. | 1. Perform a TFA/HCl or TFA/acetate exchange on the peptide sample prior to analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data related to TFA's impact and removal.
Table 1: Impact of TFA on Biological Assays
| Parameter | Concentration | Effect | Reference |
| Cytotoxicity | As low as 10 nM | Inhibition of cell proliferation (osteoblasts and chondrocytes) | [4][5][6] |
| Recommended TFA Level | < 1% | For critical applications like cellular assays and in vivo studies | [4] |
| API Regulatory Guideline | < 0.1% | For Active Pharmaceutical Ingredients | [4] |
Table 2: Comparison of Common Counterions
| Counterion | pKa | Properties and Considerations |
| Trifluoroacetic Acid (TFA) | ~0.23 | Strong acid, excellent for HPLC, but can be cytotoxic and interfere with assays.[4] |
| Hydrochloric Acid (HCl) | -7 | Strong acid, common choice for TFA exchange, generally more biocompatible than TFA.[2] |
| Acetic Acid (Acetate) | 4.76 | Weaker acid, considered highly biocompatible, often used for peptides in final formulations.[2] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange
This protocol is adapted from standard procedures for replacing TFA counterions with hydrochloride.[1][9]
-
Dissolve the Peptide: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubate: Let the solution stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution using liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: For complete exchange, re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the freezing (step 4) and lyophilization (step 5) steps at least two more times.
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired assay buffer.
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This protocol describes a general procedure for exchanging TFA with acetate using a strong anion exchange resin.[3][9]
-
Prepare the Resin: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.
-
Equilibrate the Resin: Elute the column with a 1 M solution of sodium acetate.
-
Wash the Resin: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Load the Peptide: Dissolve the peptide in distilled water and apply it to the prepared column.
-
Elute the Peptide: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.
Visualizations
Caption: The origin and impact of TFA counterions on biological assays and mitigation strategies.
Caption: Experimental workflow for TFA/HCl counterion exchange.
References
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. proprep.com [proprep.com]
- 9. peptide.com [peptide.com]
- 10. omizzur.com [omizzur.com]
- 11. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RAD51 Inhibition Assays
Welcome to the technical support center for RAD51 inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments involving RAD51 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of RAD51, and why is it a target in drug development?
RAD51 is a crucial protein in the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] RAD51 forms a filament on single-stranded DNA, which then searches for and invades a homologous DNA sequence to use as a template for repair.[1][4] Many cancer cells exhibit increased reliance on the HR pathway for survival due to high levels of DNA damage and rapid proliferation.[4][5] By inhibiting RAD51, cancer cells become more susceptible to DNA damaging agents like chemotherapy and radiation, making RAD51 an attractive target for cancer therapy.[4][6]
Q2: What are the common assays used to measure RAD51 inhibition?
Several assays are commonly used to assess the efficacy of RAD51 inhibitors:
-
RAD51 Foci Formation Assay: This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, where it forms distinct nuclear foci.[5][7] A reduction in the number or intensity of these foci after treatment with an inhibitor indicates successful target engagement.[5]
-
Cell Viability and Clonogenic Survival Assays: These assays measure the cytotoxic or cytostatic effects of RAD51 inhibitors, often in combination with DNA damaging agents.[8][9] A decrease in cell viability or the ability of single cells to form colonies indicates effective sensitization by the inhibitor.
-
D-loop Assay: This biochemical assay directly measures the strand exchange activity of RAD51 in vitro.[10][11] Inhibition of D-loop formation demonstrates a direct impact on RAD51's core enzymatic function.
-
Western Blotting: This technique is used to assess the total protein levels of RAD51 and other DNA damage response proteins (e.g., γH2AX) to confirm target knockdown or to observe downstream signaling effects.[12]
Q3: How can I validate that my RAD51 inhibitor is working specifically?
Validating the specificity of a RAD51 inhibitor is critical to ensure that the observed effects are not due to off-target activities.[13][14] Here are several approaches:
-
Biochemical Assays: Directly test the inhibitor's effect on purified RAD51 protein activity in vitro, for example, using a D-loop assay.[10]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to RAD51 within cells.[12]
-
Rescue Experiments: Overexpress a resistant form of RAD51 (if available) or a downstream effector to see if it reverses the inhibitor's effects.
-
Use of Multiple Inhibitors: Corroborate findings using different small molecule inhibitors that target RAD51 through distinct mechanisms.[15]
-
Genetic Approaches: Compare the inhibitor's phenotype to that of RAD51 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9.[16][17]
Troubleshooting Guides
This section provides solutions to common problems encountered during RAD51 inhibition assays.
Issue 1: No change in RAD51 foci formation after inhibitor treatment.
If you do not observe a decrease in RAD51 foci following treatment with your inhibitor, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Potential Cause | Suggested Solution |
| Inactive Inhibitor | Confirm the inhibitor's activity and stability. Prepare fresh stock solutions and test a range of concentrations. Some inhibitors, like RI-1, have a short half-life in aqueous solutions.[13] |
| Insufficient DNA Damage | Ensure that you are inducing sufficient DNA double-strand breaks to stimulate robust RAD51 foci formation in your positive control. Optimize the dose and duration of the DNA damaging agent (e.g., irradiation, cisplatin, mitomycin C).[7][18] |
| Incorrect Timing | The kinetics of RAD51 foci formation and disassembly can vary between cell lines and with different DNA damaging agents. Perform a time-course experiment to identify the optimal time point for observing maximal foci formation and its inhibition. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the inhibitor or the DNA damaging agent. Test the assay in a well-characterized, sensitive cell line first. Consider that some cancer cells may have redundant DNA repair pathways. |
| Antibody Issues | Validate your RAD51 antibody for immunofluorescence. Ensure it is specific and provides a good signal-to-noise ratio. Test different antibody concentrations and incubation times. |
| Imaging and Analysis | Optimize your microscopy settings (e.g., exposure time, laser power) to avoid signal saturation or photobleaching. Use a consistent and objective method for quantifying foci, preferably with automated image analysis software to avoid user bias.[19] |
Issue 2: High background or non-specific staining in the RAD51 foci assay.
High background can obscure the specific RAD51 foci signal, making quantification difficult and unreliable.
Potential Causes & Troubleshooting Steps
| Potential Cause | Suggested Solution |
| Antibody Non-specificity | Use a well-validated, monoclonal antibody for RAD51. Perform a Western blot to confirm that the antibody recognizes a single band at the correct molecular weight. Include a secondary antibody-only control to check for non-specific binding. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, normal serum) and/or the incubation time. Ensure the blocking buffer is fresh and properly prepared. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Fixation and Permeabilization Artifacts | Optimize the fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 concentration) steps. Over-fixation or harsh permeabilization can lead to artifacts. |
| Autofluorescence | Some cell types exhibit natural fluorescence. Use a mounting medium with an anti-fade reagent that also helps to quench background fluorescence. If autofluorescence is a major issue, consider using a different fluorophore for detection. |
Issue 3: Inconsistent results in cell viability assays.
Variability in cell viability data can make it difficult to determine the true efficacy of a RAD51 inhibitor.
Potential Causes & Troubleshooting Steps
| Potential Cause | Suggested Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant well-to-well variability. Allow cells to adhere and distribute evenly before adding the inhibitor.[20] |
| Inhibitor and Drug Preparation | Prepare fresh dilutions of the RAD51 inhibitor and the DNA damaging agent for each experiment from a validated stock solution. Ensure thorough mixing before adding to the cells. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Assay Incubation Time | The optimal incubation time for observing a synergistic effect between a RAD51 inhibitor and a DNA damaging agent can vary. Perform a time-course experiment to determine the best endpoint. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent passage number. High-passage number cells can have altered growth characteristics and drug sensitivities. |
| Choice of Viability Reagent | Different viability assays (e.g., MTT, CellTiter-Glo, trypan blue) measure different aspects of cell health. Ensure the chosen assay is appropriate for your experimental design and that you are working within its linear range. |
Experimental Protocols & Methodologies
RAD51 Foci Formation Assay Protocol
This protocol provides a general framework for assessing RAD51 foci formation. Optimization for specific cell lines and inhibitors is recommended.
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with the RAD51 inhibitor at the desired concentrations for a predetermined amount of time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 10 Gy of ionizing radiation, or a specific concentration of a chemotherapeutic drug).
-
Incubation: Return the cells to the incubator for a period that allows for RAD51 foci formation (typically 4-8 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (and γH2AX, if co-staining) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100-200 cells per condition.[18] A positive response to the inhibitor is indicated by a significant reduction in the percentage of cells with foci or the number of foci per cell.
Clonogenic Survival Assay Protocol
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Seed a precise number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates.
-
Treatment: Allow cells to adhere for a few hours, then treat with the RAD51 inhibitor and/or a DNA damaging agent for a specified duration (e.g., 24 hours).
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing single cells to proliferate and form colonies.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells). Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
RAD51 Signaling Pathway in Homologous Recombination
Caption: The core steps of the RAD51-mediated homologous recombination pathway.
Experimental Workflow for a RAD51 Foci Inhibition Assay
Caption: A typical workflow for assessing RAD51 inhibition via a foci formation assay.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: A decision-making flowchart for troubleshooting cell viability assay issues.
References
- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the human RAD51 protein in homologous recombination and double-stranded-break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. embopress.org [embopress.org]
- 10. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 13. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma [mdpi.com]
- 18. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated Scoring to Assess RAD51-Mediated Homologous Recombination in Ovarian Patient-Derived Tumor Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of RAD51 Inhibitors: RI(dl)-2 TFA vs. RI-1 and RI-2
In the landscape of cancer therapeutics, the inhibition of DNA repair pathways in tumor cells is a promising strategy. RAD51, a key enzyme in the homologous recombination (HR) pathway, is a critical target for sensitizing cancer cells to DNA-damaging agents. This guide provides a comparative overview of the potency of three small molecule RAD51 inhibitors: RI(dl)-2 TFA, RI-1, and RI-2, aimed at researchers, scientists, and drug development professionals.
Potency Comparison
| Compound | Assay Type | IC50 Value | Target Activity |
| This compound | D-loop Formation Assay | 11.1 µM[1][2] | Inhibition of RAD51-mediated D-loop formation |
| In-cell Homologous Recombination (HR) Assay | 3.0 µM[1][2] | Inhibition of HR activity in human cells | |
| RI-1 | ssDNA Binding Assay (Fluorescence Polarization) | 5-30 µM[3][4] | Inhibition of RAD51 binding to single-stranded DNA |
| RI-2 | Standard DNA Binding Assay | 44.17 µM[1] | Inhibition of RAD51 binding to DNA |
Note: The variation in IC50 values highlights the importance of the assay context in determining inhibitor potency. This compound appears to be a more potent inhibitor of the functional HR process within cells compared to its direct biochemical inhibition of D-loop formation. RI-1's potency in inhibiting the initial step of RAD51 binding to ssDNA varies, while RI-2 shows weaker activity in a general DNA binding assay compared to the other two compounds.
Mechanism of Action
All three compounds target the central recombinase, RAD51, but through slightly different mechanisms:
-
RI-1 acts as a covalent inhibitor, binding to cysteine 319 on the surface of the RAD51 protein. This binding event is thought to disrupt the formation of the RAD51 nucleoprotein filament, which is essential for its function in homologous recombination.[3]
-
RI-2 is a reversible inhibitor and an analog of RI-1.[1]
-
This compound is a potent and selective inhibitor of RAD51-mediated D-loop formation, a critical step in homologous recombination.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the potency of these RAD51 inhibitors.
ssDNA Binding Assay (Fluorescence Polarization) for RI-1
This assay quantifies the binding of RAD51 to single-stranded DNA (ssDNA) and the inhibitory effect of compounds like RI-1.
Principle: A fluorescently labeled ssDNA oligonucleotide is used. When RAD51 binds to the ssDNA, the tumbling rate of the complex in solution slows down, leading to an increase in the fluorescence polarization (FP) signal. An inhibitor that prevents this binding will result in a decrease in the FP signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA).
-
Inhibitor Incubation: Pre-incubate purified human RAD51 protein with varying concentrations of RI-1 in the reaction buffer for 15-30 minutes at 37°C.
-
Binding Reaction: Add a fluorescently labeled ssDNA oligonucleotide (e.g., 30-mer poly-dT) to the reaction mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
D-loop Formation Assay for this compound
This biochemical assay measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled double-stranded DNA, forming a displacement loop (D-loop).
Protocol:
-
Reaction Components:
-
Purified human RAD51 protein.
-
A 32P-labeled single-stranded oligonucleotide (e.g., 90-mer).
-
A homologous supercoiled plasmid DNA.
-
Reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM MgCl2).
-
-
Presynaptic Filament Formation: Incubate RAD51 with the 32P-labeled ssDNA oligonucleotide in the reaction buffer with varying concentrations of this compound for 10-15 minutes at 37°C to allow the formation of the presynaptic filament.
-
D-loop Reaction Initiation: Add the homologous supercoiled plasmid DNA to the reaction mixture.
-
Incubation: Incubate the reaction for 15-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS and Proteinase K.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. The D-loop product will migrate slower than the supercoiled plasmid.
-
Quantification: Visualize the radiolabeled DNA using a phosphorimager and quantify the amount of D-loop formation. Calculate the IC50 value by plotting the percentage of D-loop formation against the inhibitor concentration.[5][6][7]
In-cell Homologous Recombination (HR) Assay
This cell-based assay measures the overall efficiency of the HR pathway in living cells.
Principle: A reporter cell line is used that contains a chromosomally integrated HR substrate, typically a non-functional green fluorescent protein (GFP) gene that can be repaired by HR induced by a site-specific nuclease like I-SceI.
Protocol:
-
Cell Culture: Culture the reporter cell line (e.g., U2OS-DR-GFP) under standard conditions.
-
Transfection: Transfect the cells with a plasmid expressing the I-SceI nuclease to induce a double-strand break in the reporter gene.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the RAD51 inhibitor immediately after transfection.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Data Analysis: The percentage of GFP-positive cells is proportional to the HR efficiency. Plot the percentage of GFP-positive cells against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of RAD51 in Homologous Recombination
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for DNA double-strand break repair.
Caption: The RAD51-mediated homologous recombination pathway.
Experimental Workflow for Determining Inhibitor Potency
The following diagram outlines a general workflow for assessing the potency of a RAD51 inhibitor.
Caption: General workflow for inhibitor potency determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
RI(dl)-2 TFA vs. B02: A Comparative Analysis of RAD51 Inhibitors
In the landscape of cancer therapeutics, the inhibition of DNA repair pathways in tumor cells is a promising strategy. RAD51, a key enzyme in the homologous recombination (HR) pathway, is a critical target for sensitizing cancer cells to DNA-damaging agents. This guide provides a detailed comparison of two small-molecule RAD51 inhibitors, RI(dl)-2 TFA and B02, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and B02 target RAD51 but through distinct mechanisms.
B02 is a specific inhibitor of the human RAD51 recombinase.[1][2] It functions by inhibiting the binding of RAD51 to single-stranded DNA (ssDNA) and disrupting the binding of double-stranded DNA to the RAD51/ssDNA filament.[3] This action effectively blocks the initial steps of homologous recombination.
This compound , on the other hand, is a potent and selective inhibitor of RAD51-mediated D-loop formation.[4][5] Unlike B02, it does not prevent RAD51 from binding to ssDNA. Instead, this compound stabilizes the RAD51 nucleoprotein filaments in a nonfunctional state, rendering them incapable of invading a homologous DNA duplex to form a D-loop, a critical step in HR.[4]
Potency and Efficacy
The potency of these inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
| Inhibitor | Assay Type | Target/Process | IC50 Value | Reference |
| B02 | FRET-based DNA Strand Exchange | RAD51 recombinase activity | 27.4 µM | [1][3][6] |
| IndDR-GFP Cellular HR Assay | Homologous Recombination | 17.7 µM | [7] | |
| This compound | D-loop Formation Assay | RAD51-mediated D-loop formation | 11.1 µM | [4][8] |
| Cellular HR Assay | Homologous Recombination | 3.0 µM | [4][5][8] |
Based on the available data from cellular homologous recombination assays, This compound demonstrates significantly greater potency (IC50 of 3.0 µM) compared to B02 (IC50 of 17.7 µM) .[4][5][7][8] It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical conditions are limited.
Specificity
Both inhibitors have been shown to be selective for RAD51. B02 exhibits high specificity for human RAD51 and does not significantly inhibit its E. coli homologue, RecA, or another related protein, RAD54.[1][3] this compound is described as a selective inhibitor of RAD51-mediated D-loop formation, suggesting its specificity for this particular function of RAD51.[4][5]
In Vivo Studies
B02 has been shown to be well-tolerated in mice at doses up to 50 mg/kg and can enhance the anti-tumor activity of the chemotherapeutic agent cisplatin in mouse xenograft models.[1][6] This indicates its potential for in vivo applications. In vivo data for this compound is less readily available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key assays cited are crucial for reproducing and validating these findings.
FRET-based DNA Strand Exchange Assay
This assay measures the ability of RAD51 to catalyze the exchange of a single strand of DNA with a homologous strand in a double-stranded DNA molecule.
-
Substrate Preparation: A single-stranded DNA (ssDNA) oligonucleotide and a double-stranded DNA (dsDNA) oligonucleotide with a homologous sequence are prepared. The dsDNA is typically labeled with a FRET pair (e.g., a donor fluorophore like Cy3 and an acceptor fluorophore like Cy5) on opposite strands.
-
Reaction Mixture: Purified RAD51 protein is incubated with the ssDNA to allow for the formation of the presynaptic filament.
-
Initiation of Strand Exchange: The labeled dsDNA is added to the reaction mixture.
-
Measurement: The change in FRET signal is monitored over time. As RAD51 mediates strand exchange, the donor and acceptor fluorophores on the dsDNA are separated, leading to a decrease in FRET efficiency. The rate of this decrease is proportional to the strand exchange activity of RAD51. The assay can be performed with and without the inhibitor to determine its effect on RAD51 activity.
D-loop Formation Assay
This assay directly measures the formation of the displacement loop (D-loop), a key intermediate in homologous recombination.
-
Substrate Preparation: A supercoiled dsDNA plasmid and a short, radioactively or fluorescently labeled ssDNA oligonucleotide homologous to a region of the plasmid are used.
-
Reaction Setup: RAD51 is pre-incubated with the labeled ssDNA oligonucleotide to form the nucleoprotein filament.
-
D-loop Formation: The supercoiled dsDNA plasmid is added to the mixture. The RAD51-ssDNA filament then invades the homologous region of the plasmid, displacing one of the strands and forming a D-loop.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The formation of the D-loop results in a slower-migrating complex that can be visualized and quantified by autoradiography or fluorescence imaging.
IndDR-GFP Homologous Recombination Assay
This is a cell-based assay that measures the efficiency of homologous recombination in living cells.
-
Cell Line: A cell line (e.g., U2OS) is engineered to contain a chromosomally integrated reporter construct, DR-GFP. This construct consists of two differentially mutated GFP genes.
-
Induction of DNA Double-Strand Break (DSB): A rare-cutting endonuclease, I-SceI, is expressed in the cells to create a specific DSB in one of the GFP genes.
-
Homologous Recombination Repair: If HR is active, the cell can use the second, intact GFP gene as a template to repair the DSB, which restores a functional GFP gene.
-
Measurement: The percentage of GFP-positive cells is quantified by flow cytometry, which directly correlates with the efficiency of HR. The assay is performed in the presence and absence of the inhibitor to determine its effect on cellular HR activity.
Signaling Pathway and Inhibition
The homologous recombination pathway is a complex process involving multiple proteins. RAD51 plays a central role in searching for homology and invading the template DNA.
Caption: Homologous Recombination Pathway and Points of Inhibition.
Experimental Workflow: Cellular HR Assay (IndDR-GFP)
The following diagram illustrates the workflow for assessing RAD51 inhibition using the IndDR-GFP reporter system.
Caption: Workflow for the IndDR-GFP Homologous Recombination Assay.
Conclusion
Both this compound and B02 are valuable research tools for studying the role of RAD51 in DNA repair. Based on the currently available data, This compound appears to be a more potent inhibitor of homologous recombination in cellular assays than B02 . Its distinct mechanism of action, targeting D-loop formation without affecting RAD51's ability to bind ssDNA, may offer a different pharmacological profile.
However, B02 has demonstrated in vivo efficacy and its chemical scaffold has been shown to be amenable to optimization, leading to the development of more potent analogs.[7]
The choice between this compound and B02 will depend on the specific experimental context. For cellular studies requiring high potency, this compound may be the preferred choice. For in vivo studies or as a starting point for medicinal chemistry efforts, B02 and its analogs present a well-characterized option. Further direct comparative studies are warranted to fully elucidate the relative advantages of each inhibitor in various preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mylens.ai [mylens.ai]
- 4. researchgate.net [researchgate.net]
- 5. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous recombination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity and Selectivity of RI(dl)-2 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise modulation of DNA repair pathways is a critical aspect of developing novel therapeutics, particularly in oncology. RI(dl)-2 TFA has emerged as a potent and selective inhibitor of RAD51-mediated homologous recombination. This guide provides an objective comparison of this compound with other known RAD51 inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of RAD51 Inhibitors
The efficacy of a targeted inhibitor is defined by its specificity and selectivity. The following table summarizes the in vitro potency of this compound against its primary target, RAD51, and compares it with other well-characterized and next-generation RAD51 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
| Compound | Target/Assay | IC50 (μM) | Key Features |
| This compound | RAD51-mediated D-loop formation | 11.1[1] | Potent and selective inhibitor of RAD51's catalytic activity. |
| Homologous Recombination (HR) in human cells | 3.0[1] | Effective inhibition of the overall DNA repair pathway in a cellular context. | |
| B02 | RAD51 DNA strand exchange activity | 27.4[1] | A first-generation, cell-permeable inhibitor that disrupts RAD51-DNA binding. |
| RI-1 | RAD51 | 5 - 30[1][2][3] | Covalently binds to Cysteine 319 on the RAD51 surface, disrupting filament formation.[1][2] |
| IBR2 | RAD51 multimerization | 12 - 20 (cell growth inhibition)[4] | Disrupts RAD51 self-association and promotes its degradation.[1][4] |
| BRCA2-RAD51 interaction | 0.11 | Potently inhibits the interaction between RAD51 and its key mediator, BRCA2. | |
| SCR-6992 | RAD51 (in vitro cell proliferation) | 0.012 (in Daudi cells)[5] | A next-generation inhibitor with significantly improved potency in cellular assays.[5] |
Signaling Pathway: Homologous Recombination
The following diagram illustrates the key steps of the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). RAD51 is a central protein in this process, responsible for the critical steps of strand invasion and D-loop formation. Inhibitors like this compound target this pivotal function.
Experimental Protocols
D-loop Formation Assay
This in vitro assay directly measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled duplex DNA, forming a displacement loop (D-loop).
Methodology:
-
Presynaptic Filament Formation:
-
Incubate purified human RAD51 protein with a radiolabeled or fluorescently-labeled ssDNA oligonucleotide in reaction buffer (containing ATP and an ATP regeneration system) for 5-10 minutes at 37°C. This allows for the formation of the RAD51-ssDNA nucleoprotein filament.[6]
-
For inhibitor studies, the compound of interest (e.g., this compound) is pre-incubated with RAD51 before the addition of ssDNA, or with the pre-formed filament.
-
-
D-loop Reaction:
-
Initiate the reaction by adding homologous supercoiled plasmid DNA to the presynaptic filament mixture.
-
Incubate for a specified time course (e.g., 0, 5, 10, 20 minutes) at 37°C.
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding SDS and Proteinase K.
-
Incubate for an additional 5-10 minutes at 37°C to digest the proteins.
-
-
Analysis:
-
Resolve the reaction products by agarose gel electrophoresis.
-
Visualize the D-loop product (a slower-migrating species) by autoradiography (for radiolabeled ssDNA) or fluorescence imaging.
-
Quantify the amount of D-loop formation relative to controls to determine the IC50 of the inhibitor.
-
Cellular Homologous Recombination (HR) Assay
This cell-based assay measures the efficiency of HR repair of a site-specific DNA double-strand break (DSB) within a reporter gene. A common system utilizes a cell line with a stably integrated reporter construct, such as DR-GFP.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., U2OS-DR-GFP) under standard conditions.
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a predetermined period.
-
-
Induction of Double-Strand Breaks:
-
Transfect the cells with a plasmid expressing the I-SceI endonuclease. I-SceI recognizes and cuts a specific site engineered into the inactive GFP gene of the reporter construct, creating a DSB.
-
-
Homologous Recombination Repair:
-
The cell's HR machinery, if functional, will use a downstream GFP fragment as a template to repair the DSB, resulting in a functional GFP gene.
-
-
Analysis:
-
After a suitable incubation period (e.g., 48-72 hours) to allow for repair and GFP expression, harvest the cells.
-
Analyze the percentage of GFP-positive cells by flow cytometry.
-
The reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to a vehicle control reflects the inhibition of HR. Calculate the IC50 based on the dose-response curve.
-
Conclusion
This compound demonstrates potent inhibition of both the enzymatic activity of RAD51 and the overall homologous recombination pathway in human cells. When compared to first-generation inhibitors such as B02 and RI-1, this compound exhibits comparable or superior potency in relevant assays. The landscape of RAD51 inhibitors is evolving, with next-generation compounds like SCR-6992 showing significantly enhanced cellular activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the specificity and selectivity of this compound and other modulators of DNA repair, facilitating the development of more effective and targeted cancer therapies.
References
A Comparative Analysis of RI(dl)-2 TFA and Other Homologous Recombination Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting DNA damage repair (DDR) pathways has emerged as a promising strategy. Homologous recombination (HR), a critical pathway for the high-fidelity repair of DNA double-strand breaks, is a key area of investigation. Inhibitors of this pathway can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds. This guide provides a comparative analysis of RI(dl)-2 TFA, a potent inhibitor of RAD51-mediated D-loop formation, against other notable homologous recombination inhibitors.
Mechanism of Action: A Diverse Approach to Disabling Homologous Recombination
Homologous recombination is a complex process with multiple stages, offering various points for therapeutic intervention. The inhibitors discussed herein target the central protein in this pathway, RAD51, but through distinct mechanisms.
This compound is a selective inhibitor of RAD51-mediated D-loop formation, a crucial step where the invading single-stranded DNA (ssDNA) pairs with its homologous sequence in a double-stranded DNA (dsDNA) template.[1] Notably, this compound does not interfere with the initial binding of RAD51 to ssDNA, suggesting it acts at a later stage of the recombination process.[1]
In contrast, B02 and its analogs inhibit the binding of RAD51 to both ssDNA and dsDNA.[1] This action prevents the formation of the RAD51 nucleoprotein filament, a prerequisite for homology search and strand invasion.
The RI series of inhibitors, including RI-1 and RI-2 , target the interaction between RAD51 monomers, which is essential for the assembly and stability of the RAD51 filament. RI-1 is an irreversible inhibitor that covalently binds to cysteine 319 on the RAD51 protein.[2][3] RI-2 is a reversible inhibitor that targets the same site, offering a potentially improved safety profile.[3]
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in various assays. Lower IC50 values indicate greater potency.
| Inhibitor | Target/Assay | IC50 (µM) | Key Features |
| This compound | RAD51-mediated D-loop formation | 11.1 | Potent inhibitor of a late-stage HR step.[1] |
| Homologous Recombination (in human cells) | 3.0 | Effective at inhibiting HR within a cellular context.[1] | |
| B02 | RAD51 DNA strand exchange | 27.4 | Inhibits RAD51 binding to DNA.[4][5] |
| RI-1 | RAD51 | 5 - 30 | Irreversible inhibitor, disrupts RAD51 filament formation.[2] |
| RI-2 | RAD51 | 44.2 | Reversible inhibitor, analogous to RI-1.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these inhibitors.
D-Loop Formation Assay
This in vitro assay assesses the ability of RAD51 to catalyze the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a D-loop structure.
Materials:
-
Purified human RAD51 protein
-
Single-stranded DNA oligonucleotide (e.g., 90-mer) end-labeled with 32P
-
Homologous supercoiled dsDNA plasmid (e.g., pUC19)
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 100 µg/ml BSA, 2 mM ATP, 10 mM MgCl2)
-
Stop Buffer (e.g., 2% SDS, 100 mM EDTA)
-
Proteinase K
-
Agarose gel electrophoresis system
-
Phosphorimager
Procedure:
-
In a microcentrifuge tube, pre-incubate purified RAD51 protein with the 32P-labeled ssDNA oligonucleotide in the reaction buffer for 10-15 minutes at 37°C to allow for the formation of the RAD51-ssDNA filament.
-
Add the inhibitor (e.g., this compound) at various concentrations to the reaction mixture and incubate for an additional 10 minutes at 37°C.
-
Initiate the D-loop reaction by adding the homologous supercoiled dsDNA plasmid to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer and Proteinase K, followed by incubation at 37°C for 15 minutes to deproteinize the DNA.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize and quantify the formation of D-loops using a phosphorimager. The IC50 value is determined by measuring the concentration of the inhibitor that reduces D-loop formation by 50%.
Homologous Recombination Inhibition Assay (DR-GFP Reporter Assay)
This cell-based assay measures the efficiency of homologous recombination in living cells using a reporter system. The most common is the DR-GFP assay, which utilizes a cell line containing a chromosomally integrated GFP gene that is rendered non-functional by the insertion of an I-SceI restriction site. A downstream, truncated GFP fragment serves as a template for repair.
Materials:
-
U2OS cell line stably expressing the DR-GFP reporter construct
-
I-SceI expression vector (e.g., pCBASce)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
Flow cytometer
Procedure:
-
Seed the U2OS DR-GFP cells in 6-well plates and allow them to adhere overnight.
-
Transfect the cells with the I-SceI expression vector using a suitable transfection reagent. This will induce a double-strand break in the non-functional GFP gene.
-
Immediately following transfection, treat the cells with various concentrations of the test inhibitor.
-
Incubate the cells for 48-72 hours to allow for DNA repair and expression of the functional GFP protein.
-
Harvest the cells by trypsinization and wash with PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the percentage of GFP-positive cells by 50% compared to the untreated control.[7][8]
Visualizing the Mechanisms
Diagrams are essential for conceptualizing the complex biological processes and experimental approaches involved in the study of homologous recombination inhibitors.
Caption: The homologous recombination pathway and points of inhibition.
Caption: Workflow for screening and developing RAD51 inhibitors.
Conclusion
The development of homologous recombination inhibitors is a rapidly advancing field with the potential to significantly impact cancer treatment. This compound represents a promising class of inhibitors that selectively target the D-loop formation step of HR. Its distinct mechanism of action compared to other inhibitors like B02 and the RI-series highlights the diverse strategies being employed to modulate this critical DNA repair pathway. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to compare and further investigate these valuable therapeutic candidates. Future studies will likely focus on optimizing the potency and selectivity of these inhibitors and exploring their efficacy in combination with other cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Synthetic Lethal Interaction Between RI(dl)-2 TFA and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and experimental framework for validating the synthetic lethal interaction between RI(dl)-2 TFA, a novel inhibitor of RAD51, and PARP (Poly ADP-ribose polymerase) inhibitors. Capitalizing on the principle of synthetic lethality, the combination of these two agents holds the potential for a highly selective and effective anti-cancer therapy, particularly in tumors proficient in homologous recombination.
The central hypothesis is that inhibiting RAD51-mediated homologous recombination (HR) with this compound will induce a state of HR deficiency, thereby sensitizing cancer cells to PARP inhibitors, which are cytotoxic in the absence of a functional HR pathway.[1][2][3][4] This guide outlines the key experiments to validate this synergy, presents analogous data from other RAD51 inhibitors, and provides detailed protocols to facilitate further research.
Mechanism of Action and Rationale for Synthetic Lethality
This compound is a potent and selective inhibitor of RAD51-mediated D-loop formation, a critical step in the homologous recombination pathway of DNA double-strand break repair. By disrupting this process, this compound effectively induces a state of "BRCAness" or HR deficiency in treated cells.
PARP inhibitors, on the other hand, function by trapping PARP1 on DNA at sites of single-strand breaks.[1] In cells with proficient HR, these trapped complexes and the resulting stalled replication forks can be resolved. However, in HR-deficient cells, the inability to repair these lesions leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in genomic instability and apoptotic cell death.[1][2]
Therefore, the combination of this compound and a PARP inhibitor is predicted to be synthetically lethal. This compound creates the HR-deficient environment that renders the cells highly susceptible to the cytotoxic effects of PARP inhibition.
Comparative Efficacy of RAD51 and PARP Inhibitor Combinations
While direct experimental data for the combination of this compound and PARP inhibitors is not yet publicly available, studies on other RAD51 inhibitors have demonstrated significant synergistic effects. The following tables summarize findings from studies using different RAD51 inhibitors in combination with the PARP inhibitor Olaparib.
| Cell Line | Cancer Type | RAD51 Inhibitor | PARP Inhibitor | Outcome | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | Cpd 1 | Olaparib | Synergistic decrease in cell viability | [1] |
| HCC-1937 | Breast Cancer (BRCA1 mutant) | Cpd 1 | Olaparib | Synergistic decrease in cell viability | [1] |
| PANC-1 | Pancreatic Cancer | B02 | Olaparib | Radiosensitization and increased cell death | [5] |
| KP4 | Pancreatic Cancer | B02 | Olaparib | Radiosensitization and increased cell death | [5] |
| Daudi | Burkitt's Lymphoma | Cpd-4 | Olaparib | Moderate synergy in decreasing cell viability | [4] |
| KP-4 | Pancreatic Cancer | Cpd-4 | Olaparib | Moderate synergy in decreasing cell viability | [4] |
Key Experiments for Validating Synthetic Lethality
To rigorously validate the synthetic lethal interaction between this compound and PARP inhibitors, a series of in vitro experiments are recommended.
Cell Viability Assays
These assays are fundamental to determining if the combination treatment has a greater inhibitory effect on cell growth than either agent alone.
Experimental Protocol: MTS Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and a PARP inhibitor, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTS assay protocol.
-
Incubation: Incubate for the desired exposure period (e.g., 72 hours).[6]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Determine cell viability based on the luminescent signal, which is proportional to the amount of ATP present. Analyze for synergy as described for the MTS assay.
Apoptosis Assays
These assays determine if the observed decrease in cell viability is due to the induction of programmed cell death.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the Annexin V+ populations in the combination treatment group compared to single agents indicates synergistic induction of apoptosis.[8]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the compounds as described for viability assays.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Reading: Measure the luminescence, which is proportional to caspase-3/7 activity.
-
Data Analysis: A synergistic increase in caspase-3/7 activity in the combination-treated cells compared to single agents confirms the induction of the apoptotic cascade.
DNA Damage Response Analysis
This analysis provides mechanistic insight into the synthetic lethal interaction by visualizing the accumulation of DNA damage.
Experimental Protocol: γH2AX Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against γH2AX (a marker for DNA double-strand breaks). Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in γH2AX foci in the combination treatment group indicates an accumulation of DNA double-strand breaks, consistent with the proposed mechanism of synthetic lethality.[9][10]
Visualizing the Pathways and Workflows
To further clarify the concepts and experimental procedures, the following diagrams are provided.
Caption: Synthetic lethality between this compound and PARP inhibitors.
Caption: General workflow for experimental validation.
Conclusion
The combination of this compound and PARP inhibitors represents a promising, mechanistically driven strategy for cancer therapy. By inducing HR deficiency, this compound is poised to significantly enhance the efficacy of PARP inhibitors in a broader range of tumors beyond those with pre-existing HR defects. The experimental framework outlined in this guide provides a clear path for the preclinical validation of this synthetic lethal interaction. The provided data from analogous RAD51 inhibitor studies strongly supports the potential for a successful outcome. Further investigation into this specific combination is highly warranted and could lead to the development of a novel and potent anti-cancer treatment modality.
References
- 1. Dual PARP and RAD51 Inhibitory Drug Conjugates Show Synergistic and Selective Effects on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A cancer drug atlas enables synergistic targeting of independent drug vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RAD51 Inhibition by RI(dl)-2 TFA in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of RI(dl)-2 TFA on RAD51 in a novel cell line. It offers a comparative analysis with other known RAD51 inhibitors, supported by established experimental protocols and data presentation formats, to facilitate objective assessment and guide further research.
Introduction to RAD51 and its Inhibition
RAD51 is a crucial protein in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] Elevated levels of RAD51 are observed in various cancers, contributing to resistance to DNA-damaging therapies.[1] Consequently, inhibiting RAD51 has emerged as a promising strategy to sensitize cancer cells to treatments like chemotherapy and radiation.
This compound is a potent and selective inhibitor of RAD51-mediated D-loop formation, a critical step in HR.[1][2] Unlike some other inhibitors, this compound does not interfere with the binding of RAD51 to single-stranded DNA (ssDNA).[2][3] This guide outlines the experimental procedures to confirm this activity in your cell line of interest and compares its efficacy against other commercially available RAD51 inhibitors.
Comparative Inhibitor Performance
To provide a benchmark for your experimental results, the following table summarizes the reported inhibitory concentrations (IC50) of this compound and other common RAD51 inhibitors across various assays and cell lines.
| Inhibitor | Mechanism of Action | Assay Type | IC50 Value | Cell Line(s) | Reference(s) |
| This compound | Inhibits RAD51-mediated D-loop formation | D-loop Formation | 11.1 µM | Biochemical Assay | [1][2] |
| Homologous Recombination | 3.0 µM | Human Cells | [2] | ||
| B02 | Inhibits RAD51 binding to DNA | RAD51 Activity | 27.4 µM | Biochemical Assay | [4][5] |
| Cell Viability (Cytotoxicity) | 35.4 µM | BT-549 | [4] | ||
| 89.1 µM | HCC1937 | [4] | |||
| Homologous Recombination | 17.7 - 17.9 µM | U-2 OS | [6][7] | ||
| RI-1 | Covalently binds to RAD51 | RAD51 Activity | 5 - 30 µM | Biochemical Assay | [8] |
| Cell Viability (LD50) | 20 - 40 µM | HeLa, MCF-7, U2OS | [8] | ||
| Cell Viability (IC50) | 19.7 - 22.3 µM | GSC-1, GSC-14 | [9] | ||
| IBR2 | Disrupts RAD51 multimerization, promotes degradation | Cell Viability (IC50) | 12 - 20 µM | Various cancer cell lines | [10][11] |
| 14.8 µM | MDA-MB-468 | [10] | |||
| IBR120 (IBR2 analog) | Disrupts RAD51 multimerization | Cell Viability (IC50) | 3.1 µM | MDA-MB-468 | [11] |
| 3 - 5 µM | Various cancer cell lines | [11] |
Experimental Protocols
To confirm the inhibitory effect of this compound in a new cell line, a series of well-established assays should be performed. Below are detailed protocols for key experiments.
D-Loop Formation Assay (Biochemical)
This in vitro assay directly measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled duplex DNA, forming a D-loop.
Objective: To determine the direct inhibitory effect of this compound on the core catalytic activity of RAD51.
Methodology:
-
Reaction Setup: Prepare reaction mixtures on ice containing 5X D-loop reaction buffer, purified human RAD51 protein (final concentration ~1 µM), and a 32P-labeled ssDNA oligonucleotide (final concentration ~3 µM nucleotide).[12][13]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Presynaptic Filament Formation: Incubate the reactions for 5 minutes at 37°C to allow the formation of the RAD51-ssDNA presynaptic filament.[12][13]
-
D-Loop Initiation: Initiate the reaction by adding homologous supercoiled plasmid DNA (e.g., pBluescript SK) to a final concentration of ~600 µM base pairs.[12][13]
-
Incubation: Incubate the reactions for an appropriate time (e.g., 40 minutes) at 37°C.[14]
-
Deproteinization: Stop the reaction by adding SDS to 1% and Proteinase K to 1 mg/ml.[14]
-
Analysis: Resolve the reaction products on a 0.9% agarose gel. Dry the gel and analyze by phosphorimaging to visualize and quantify the formation of the slower-migrating D-loop product.[12][13]
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the accumulation of RAD51 at sites of DNA damage, a hallmark of active homologous recombination.
Objective: To assess the ability of this compound to inhibit the formation of RAD51 nuclear foci in response to DNA damage in the new cell line.
Methodology:
-
Cell Culture and Treatment: Seed the new cell line on coverslips. Induce DNA damage using a DNA-damaging agent (e.g., cisplatin, ionizing radiation). Treat cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[9]
-
Fixation and Permeabilization: Fix the cells with 2% paraformaldehyde for 10 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 20 minutes.[15]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 0.5% BSA, 0.15% glycine, and 0.1% Triton-X-100) for 30 minutes.[15]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at 37°C.[16]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[15]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus) or the fluorescence intensity of RAD51 foci.[9][17]
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing a read-out of cytotoxicity and sensitization to DNA-damaging agents.
Objective: To determine if inhibition of RAD51 by this compound sensitizes the new cell line to DNA-damaging agents, leading to reduced cell survival.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 500-5000 cells per flask/dish) to allow for individual colony formation.[18]
-
Treatment: Treat the cells with this compound alone, a DNA-damaging agent (e.g., mitomycin C, cisplatin, or radiation) alone, or a combination of both.
-
Incubation: Incubate the cells for 1-3 weeks to allow for colony formation (a colony is typically defined as consisting of at least 50 cells).[19]
-
Fixation and Staining: Fix the colonies with a solution like 6.0% v/v glutaraldehyde and stain with 0.5% w/v crystal violet.[19]
-
Colony Counting: Count the number of colonies in each treatment group.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
γ-H2AX Foci Formation Assay
This assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), an early marker of DNA double-strand breaks.
Objective: To assess whether the inhibition of RAD51 by this compound leads to an accumulation of unrepaired DNA damage, as indicated by persistent γ-H2AX foci.
Methodology:
This assay can be performed using either immunofluorescence microscopy, similar to the RAD51 foci formation assay, or by flow cytometry for high-throughput analysis.
-
Immunofluorescence Protocol: Follow a similar protocol to the RAD51 foci formation assay, but use a primary antibody specific for γ-H2AX.[18]
-
Flow Cytometry Protocol:
-
Cell Treatment and Fixation: Treat cells as described for the clonogenic assay. Harvest and fix the cells in ice-cold 70% ethanol or 2% paraformaldehyde.[18][20]
-
Permeabilization and Staining: Permeabilize the cells and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.[20]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of γ-H2AX.[21][22]
-
Visualizing the Experimental Framework
To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified diagram of the homologous recombination pathway and the inhibitory action of this compound.
Caption: Proposed experimental workflow for confirming this compound activity in a new cell line.
Caption: Logical relationship between experimental outcomes and the confirmation of RAD51 inhibition.
Conclusion
By following the outlined experimental protocols and utilizing the provided comparative data, researchers can systematically and objectively confirm the inhibitory activity of this compound on RAD51 in a new cell line. This guide serves as a foundational resource to standardize the validation process and facilitate the development of novel cancer therapeutics targeting the homologous recombination pathway.
References
- 1. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
- 15. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openworks.mdanderson.org [openworks.mdanderson.org]
- 18. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 21. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. biorxiv.org [biorxiv.org]
evaluating the therapeutic index of RI(dl)-2 TFA compared to standard chemotherapies
An objective comparison of the therapeutic index of RI(dl)-2 TFA with standard chemotherapies cannot be provided at this time. Extensive searches for "this compound" in scientific and medical databases have not yielded any information on a therapeutic agent with this designation.
It is possible that "this compound" is an internal compound name, a developmental code not yet publicly disclosed, or a potential typographical error. Without proper identification of the molecule, it is impossible to retrieve the necessary data regarding its efficacy, toxicity, and mechanism of action, which are essential for calculating and comparing its therapeutic index against established chemotherapeutic agents.
The term "TFA" in the name could refer to trifluoroacetic acid, a common reagent in chemical synthesis, or a trifluoroacetate salt of the active compound. However, this alone is insufficient to identify the specific drug substance "RI(dl)-2".
To proceed with a comparative analysis, the precise chemical name, generic name, or any associated publication or patent information for "this compound" is required. Once the compound is identified, a thorough literature search can be conducted to gather the following necessary information:
-
Preclinical data: In vitro and in vivo studies detailing the effective dose (ED50) and toxic dose (TD50) or lethal dose (LD50) in various cancer models and animal species.
-
Clinical trial data: Results from Phase I, II, and III clinical trials, if available, to understand the safety and efficacy profile in humans.
-
Mechanism of action: Information on the signaling pathways modulated by the compound, which is crucial for understanding its therapeutic effects and potential side effects.
Without this fundamental information, any attempt to create a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams would be speculative and not based on factual evidence.
We recommend that researchers, scientists, and drug development professionals seeking this comparison verify the exact name and any available identifiers for the compound of interest. With the correct information, a comprehensive and objective evaluation can be conducted.
Safety Operating Guide
Navigating the Disposal of RI(dl)-2 TFA: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of RI(dl)-2 TFA, a compound recognized for its potency in biological research and its hazardous characteristics. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to mitigate environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste streams are insufficient for its disposal, and specialized procedures must be followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
Quantitative Disposal Parameters
For the safe management of this compound waste, specific quantitative parameters must be observed. The following table summarizes key thresholds and limits.
| Parameter | Value or Guideline | Source(s) |
| pH Range for Neutralization | 5.5 - 9.5 | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
| Disposal Method | Collection by a licensed hazardous waste disposal facility. Drain disposal is strictly prohibited. | [1] |
| Container Type | Chemically compatible, sealed, and clearly labeled hazardous waste container. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process involves the initial collection and potential pre-treatment of the waste before its final removal by a certified hazardous waste management service.
Experimental Protocol: Neutralization of Acidic Waste (Pre-treatment)
For waste solutions containing this compound that are acidic, a neutralization step can be performed as a pre-treatment to reduce corrosivity before collection. This procedure must be performed with extreme caution.
Materials:
-
Waste solution containing this compound
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide, calcium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Place the beaker containing the acidic this compound waste solution in an ice bath on a stir plate within a chemical fume hood. The ice bath will help to dissipate any heat generated during the reaction.
-
Begin stirring the solution gently.
-
Slowly and carefully add small amounts of the neutralizing agent (e.g., sodium bicarbonate). Be cautious as this may cause foaming or fizzing.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base in small increments until the pH of the solution is between 5.5 and 9.5.[2]
-
Once the desired pH is achieved and the solution has cooled to room temperature, carefully transfer the neutralized waste into a designated, properly labeled hazardous waste container.
-
Crucially, this neutralized solution is still considered hazardous due to its aquatic toxicity and must not be disposed of down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
Final Disposal Logistics
The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
Steps for Arranging Final Disposal:
-
Container Management: Ensure the hazardous waste container is securely sealed, properly labeled with its contents (including "this compound"), and stored in a designated and secure secondary containment area to prevent spills.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures and contracts with hazardous waste disposal vendors. Contact them to schedule a pickup.
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department or the disposal company. Accurate documentation is a legal requirement.
By following these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Navigating the Safe Handling of RI(dl)-2 TFA: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals utilizing RI(dl)-2 TFA, a potent inhibitor of RAD51-mediated D-loop formation, must adhere to stringent safety protocols to mitigate potential hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment: The First Line of Defense
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is crucial. While specific data for the combined this compound compound is limited, the hazardous nature of its trifluoroacetic acid (TFA) component necessitates a cautious approach.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Butyl rubber or other appropriate chemical-resistant gloves. Double gloving is recommended. | Provides a barrier against skin contact, which can cause severe burns.[2][3] Nitrile gloves may be suitable for low volumes but should be changed immediately upon contact.[3] |
| Body Protection | A lab coat, long pants, and closed-toed shoes. | Prevents accidental skin contact with spills or splashes.[3] |
| Respiratory Protection | A properly fitted respirator is advised when working with the powder form or when aerosols may be generated. | Minimizes the risk of inhaling harmful vapors or particles. |
Spills and Emergency Procedures: A Plan for the Unexpected
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
Emergency Response Protocols:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Minor Spill (<500 mL) | Evacuate the immediate area. Use an inert absorbent material to contain the spill. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation. |
| Major Spill | Evacuate the laboratory and notify the appropriate emergency response team. |
Storage and Handling: Ensuring Stability and Safety
Proper storage and handling are paramount to maintaining the integrity of this compound and preventing accidental exposure.
Storage and Handling Guidelines:
| Aspect | Guideline |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent. |
| Handling Procedures | Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the compound is handled. |
| Incompatibilities | Keep away from strong bases, oxidizing agents, and combustible materials.[4] |
Waste Disposal: Responsible Management of Hazardous Materials
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.
Disposal Plan:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containment: Collect waste in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: this compound.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service. Do not pour down the drain. [5]
Physical and Chemical Properties
Understanding the physical and chemical properties of the components of this compound can aid in its safe handling.
Properties of Trifluoroacetic Acid (TFA):
| Property | Value |
| Appearance | Colorless, fuming liquid[4] |
| Odor | Pungent, vinegar-like[6] |
| Melting Point | -15.4 °C[4] |
| Boiling Point | 72.4 °C[4] |
| Density | 1.489 g/cm³ at 20 °C[4] |
| Solubility in Water | Miscible[6] |
Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₁₇N₃.(1.3)C₂HF₃O₂[1] |
| Molecular Weight | 435.59[1] |
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided safety information, it is known to be a potent and selective inhibitor of RAD51-mediated D-loop formation with an IC50 of 11.1 μM and inhibits homologous recombination (HR) activity in human cells with an IC50 of 3.0 μM.[1] Any experimental design should start with these concentrations as a reference and incorporate the handling and safety procedures outlined in this guide. All experimental work should be conducted within a certified chemical fume hood, and appropriate PPE must be worn at all times.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
